Product packaging for Glycinexylidide(Cat. No.:CAS No. 18865-38-8)

Glycinexylidide

Cat. No.: B194664
CAS No.: 18865-38-8
M. Wt: 178.23 g/mol
InChI Key: IXYVBZOSGGJWCW-UHFFFAOYSA-N
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Description

Glycinexylidide is a amino acid amide with 2,6-dimethylaniline and glycine components;  an active metabolite of lidocaine, formed by oxidative deethylation. Used as an indicator of hepatic function. It has a role as a drug metabolite.
dealkylated metabolite of lidocaine;  structure;  RN given refers to parent cpd with dimethylphenyl moiety in positions 2,6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B194664 Glycinexylidide CAS No. 18865-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)acetamide
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InChI

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
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InChI Key

IXYVBZOSGGJWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
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DSSTOX Substance ID

DTXSID40876064
Record name ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)-
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Molecular Weight

178.23 g/mol
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Vapor Pressure

0.00000637 [mmHg]
Record name Glycinexylidide
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CAS No.

18865-38-8
Record name Glycine xylidide
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Record name ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)-
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Foundational & Exploratory

Synthesis of Glycinexylidide from 2,6-Dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Glycinexylidide (GX), a primary metabolite of the local anesthetic Lidocaine. The synthesis originates from the readily available starting material, 2,6-dimethylaniline. This document details the core chemical transformations, experimental protocols, and relevant biological context. All quantitative data is presented in structured tables for clarity and comparative analysis. The guide also includes visualizations of the chemical synthesis pathway and the metabolic pathway of Lidocaine to this compound, rendered using the DOT language for Graphviz.

Introduction

This compound, chemically known as 2-amino-N-(2,6-dimethylphenyl)acetamide, is the primary and pharmacologically active metabolite of Lidocaine, formed through oxidative de-ethylation in the liver.[1][2] Understanding its synthesis is crucial for researchers in drug metabolism, toxicology, and the development of related pharmaceutical compounds. The synthesis is a two-step process commencing with the chloroacetylation of 2,6-dimethylaniline to form the intermediate N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is subsequently aminated to yield the final product, this compound.

Chemical Synthesis Pathway

The synthesis of this compound from 2,6-dimethylaniline proceeds through two primary chemical steps:

  • Chloroacetylation: 2,6-Dimethylaniline is reacted with chloroacetyl chloride in the presence of a base to form the intermediate, N-(2,6-dimethylphenyl)chloroacetamide.

  • Amination: The chloro-intermediate undergoes nucleophilic substitution with ammonia to replace the chlorine atom with an amino group, yielding this compound.

Synthesis_Pathway Start 2,6-Dimethylaniline Intermediate N-(2,6-dimethylphenyl)chloroacetamide Start->Intermediate Step 1: Chloroacetylation (Acetic Acid, Sodium Acetate) Reagent1 Chloroacetyl Chloride Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Amination Reagent2 Ammonia (NH3) Reagent2->Product

Figure 1: Chemical synthesis pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2,6-DimethylanilineC₈H₁₁N121.1811.2214
N-(2,6-dimethylphenyl)chloroacetamideC₁₀H₁₂ClNO197.66150-151[3][4]316.8[4]
This compoundC₁₀H₁₄N₂O178.23[2][5]Not availableNot available

Table 2: Spectroscopic Data

CompoundKey Spectroscopic Features
N-(2,6-dimethylphenyl)chloroacetamide¹H NMR (300 MHz, CDCl₃): δ 2.25 (s, 6H), 4.26 (s, 2H), 7.05-7.15 (m, 3H), 8.0 (br s, 1H). MS (ESI): m/e 198 (M+H)⁺[6]
This compoundMS: Predicted fragments at m/z 120, 105, 77.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide

This procedure is adapted from established methods for the chloroacetylation of anilines.

Materials:

  • 2,6-Dimethylaniline (0.1 mol, 12.12 g)

  • Chloroacetyl chloride (0.11 mol, 12.42 g, 8.3 mL)

  • Glacial acetic acid (100 mL)

  • Sodium acetate trihydrate (0.15 mol, 20.4 g)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly add chloroacetyl chloride dropwise from the dropping funnel while maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • In a separate beaker, dissolve sodium acetate trihydrate in 150 mL of deionized water.

  • Pour the reaction mixture into the sodium acetate solution with vigorous stirring.

  • A white precipitate of N-(2,6-dimethylphenyl)chloroacetamide will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure N-(2,6-dimethylphenyl)chloroacetamide as white needles.

  • Dry the product in a vacuum oven at 50 °C.

Step 2: Synthesis of this compound

Materials:

  • N-(2,6-dimethylphenyl)chloroacetamide (0.05 mol, 9.88 g)

  • Aqueous ammonia (28-30%, excess)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a high-pressure reaction vessel (autoclave), suspend N-(2,6-dimethylphenyl)chloroacetamide in ethanol.

  • Add a significant excess of concentrated aqueous ammonia to the suspension.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-6 hours. The pressure inside the vessel will increase.

  • After the reaction period, cool the vessel to room temperature.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of hot water and treat with activated charcoal to decolorize if necessary.

  • Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization of this compound.

  • If crystallization is slow, extraction with a suitable organic solvent like diethyl ether followed by solvent evaporation and recrystallization may be necessary.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Biological Context: Lidocaine Metabolism

This compound is a product of the hepatic metabolism of Lidocaine. This metabolic pathway is crucial for the clearance of the drug and contributes to its overall pharmacological and toxicological profile.

Metabolism_Pathway Lidocaine Lidocaine MEGX Monoethylthis compound (MEGX) Lidocaine->MEGX De-ethylation GX This compound (GX) MEGX->GX De-ethylation Enzyme1 CYP1A2, CYP3A4 (Liver) Enzyme1->MEGX Enzyme2 Hepatic Amidases Enzyme2->GX

Figure 2: Metabolic pathway of Lidocaine to this compound.

Conclusion

This technical guide outlines the synthetic route to this compound from 2,6-dimethylaniline. The two-step process, involving chloroacetylation followed by amination, provides a clear pathway for the laboratory-scale preparation of this important Lidocaine metabolite. The provided experimental protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development. Further optimization of the amination step may be required to achieve high yields and purity.

References

Navigating the Purification and Recrystallization of Glycinexylidide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prospective methods for the purification and recrystallization of Glycinexylidide (GX), an active metabolite of lidocaine.[1][2] While specific, validated protocols for the purification of this compound are not extensively detailed in publicly available literature, this document outlines a comprehensive approach based on established principles of organic chemistry, particularly concerning amino acid amides and aromatic compounds. The methodologies presented herein are designed to serve as a foundational resource for developing robust purification strategies in a laboratory setting.

Understanding this compound and Potential Impurities

This compound, chemically known as 2-amino-N-(2,6-dimethylphenyl)acetamide, is an amino acid amide.[1] Its structure comprises a glycine component linked to a 2,6-dimethylaniline moiety. The purification of GX is crucial to isolate it from unreacted starting materials, byproducts of synthesis, and degradation products. Potential impurities could be analogous to those found in peptide synthesis, including deletion or insertion of amino acid-like fragments or byproducts from inefficient reactions.[3][4]

Core Purification and Recrystallization Workflow

The purification of this compound can be approached through a systematic workflow that involves initial purification to remove bulk impurities, followed by recrystallization to achieve high purity.

G cluster_purification Initial Purification cluster_recrystallization Recrystallization crude_gx Crude this compound dissolution Dissolution in an Appropriate Solvent crude_gx->dissolution filtration Filtration to Remove Insoluble Impurities dissolution->filtration extraction Liquid-Liquid Extraction (Optional) filtration->extraction concentration Solvent Removal (e.g., Rotary Evaporation) extraction->concentration semi_pure_gx Semi-Pure this compound concentration->semi_pure_gx Proceed to Recrystallization hot_dissolution Dissolution in Minimal Hot Recrystallization Solvent semi_pure_gx->hot_dissolution slow_cooling Slow Cooling to Induce Crystallization hot_dissolution->slow_cooling crystal_filtration Vacuum Filtration of Crystals slow_cooling->crystal_filtration washing Washing with Cold Solvent crystal_filtration->washing drying Drying of Pure Crystals washing->drying pure_gx pure_gx drying->pure_gx High-Purity this compound

Caption: Workflow for this compound Purification and Recrystallization.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the purification and recrystallization of this compound, constructed from general chemical principles.

General Purification via Extraction

This protocol is designed to remove impurities with significantly different solubility and acid-base properties.

  • Dissolution : Dissolve the crude this compound solid in a suitable organic solvent such as ethyl acetate.

  • Acidic Wash : Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities. This compound, being a basic compound, will move to the aqueous layer.

  • Basification and Extraction : Collect the aqueous layer and basify it with a suitable base (e.g., NaOH or NaHCO₃) to a pH above the pKa of this compound's primary amine (approximately 7.7) to deprotonate it.[2] Then, extract the this compound back into an organic solvent like ethyl acetate.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the semi-purified product.

Recrystallization Protocol

Recrystallization is a highly effective method for purifying solid compounds.[1][5] For amides, polar solvents are often good candidates for recrystallization.[1]

  • Solvent Selection : Test the solubility of the semi-purified this compound in various solvents to find one in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Potential solvents include ethanol, acetonitrile, or a mixture of solvents like ethanol/water or acetone/hexane.[1]

  • Dissolution : In an Erlenmeyer flask, add the semi-purified this compound and a small amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add the solvent dropwise until a saturated solution is formed at the boiling point of the solvent.

  • Hot Filtration (if necessary) : If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be followed by placing the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent. The hydrochloride salt of this compound has a melting point above 270°C.[6]

Illustrative Data Presentation

The following table presents hypothetical data that would be collected during the purification and recrystallization of this compound to assess the effectiveness of each step.

Purification StageInitial Mass (g)Final Mass (g)Yield (%)Purity (%)
Crude Product10.0--85.0
After Extraction-8.888.095.0
After Recrystallization8.87.585.299.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Logical Relationships of this compound

The following diagram illustrates the relationship between this compound, its parent compound, and potential impurities.

G cluster_main Chemical Relationships cluster_impurities Impurity Sources lidocaine Lidocaine (Parent Compound) gx This compound (GX) (Target Compound) lidocaine->gx Metabolism / Synthesis impurities Potential Impurities gx->impurities Contamination starting_materials Unreacted Starting Materials starting_materials->impurities byproducts Synthesis Byproducts byproducts->impurities degradation Degradation Products degradation->impurities

Caption: Relationship of this compound to Lidocaine and Impurities.

Conclusion

The purification and recrystallization of this compound are critical steps for obtaining a high-purity compound suitable for research and development. While specific literature on this topic is scarce, the application of fundamental principles of organic chemistry, including extraction and recrystallization, provides a solid framework for developing effective purification protocols. The methods and workflows outlined in this guide offer a starting point for researchers to refine and validate a purification process tailored to their specific needs. Careful solvent selection and controlled crystallization conditions are paramount to achieving high yield and purity.

References

Physicochemical Properties of Glycinexylidide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide hydrochloride, a primary metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, plays a significant role in the pharmacological and toxicological profile of its parent compound. Understanding the physicochemical properties of this salt is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, including its identity, and physical and chemical properties. Detailed experimental protocols for the determination of these properties are also provided, along with visualizations of its metabolic pathway and a proposed synthesis workflow.

Chemical Identity and Structure

This compound hydrochloride is the hydrochloride salt of 2-amino-N-(2,6-dimethylphenyl)acetamide.

IdentifierValue
IUPAC Name 2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Synonyms This compound HCl, GX HCl, 2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
CAS Number 35891-83-9[1][2]
Molecular Formula C10H15ClN2O[1][2]
Molecular Weight 214.69 g/mol [1]
Chemical Structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below. These properties are fundamental to understanding its behavior in biological systems and for the development of analytical methods and formulations.

PropertyValueSource
Melting Point >270 °C (with decomposition)[3]
Solubility Water: Slightly soluble Acetonitrile: Slightly soluble DMSO: Slightly soluble Methanol: Slightly soluble (heated)[3]
Predicted Water Solubility (free base) 1.11 g/L
pKa (of free base, this compound) 7.7 (basic)[4]

Metabolic Pathway of Lidocaine to this compound

This compound is a major metabolite of lidocaine, formed primarily in the liver through a two-step de-ethylation process. The metabolic pathway is crucial for understanding the pharmacokinetics and potential drug-drug interactions of lidocaine.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylthis compound (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 (N-de-ethylation) GX This compound (GX) MEGX->GX CYP1A2, CYP3A4 (N-de-ethylation)

Caption: Metabolic pathway of Lidocaine to this compound.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound hydrochloride, starting from 2,6-dimethylaniline.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation 2_6_dimethylaniline 2,6-Dimethylaniline intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2_6_dimethylaniline->intermediate Reaction chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->intermediate Reagent glycinexylidide_base This compound (free base) intermediate->glycinexylidide_base Reaction ammonia Ammonia ammonia->glycinexylidide_base Reagent glycinexylidide_hcl This compound Hydrochloride glycinexylidide_base->glycinexylidide_hcl Reaction hcl Hydrochloric Acid (HCl) hcl->glycinexylidide_hcl Reagent

Caption: Proposed synthesis workflow for this compound hydrochloride.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound hydrochloride are provided below. These protocols are based on standard pharmaceutical testing procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound hydrochloride.

Apparatus:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Glass capillary tubes (one end sealed).

  • Mortar and pestle.

  • Spatula.

Procedure:

  • Sample Preparation: A small amount of this compound hydrochloride is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of approximately 2-3 mm.

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/minute initially.

  • The heating rate is reduced to 1-2 °C/minute when the temperature is approximately 15-20 °C below the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

  • The observation of decomposition should also be noted.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound hydrochloride in water.

Apparatus:

  • Analytical balance.

  • Glass vials with screw caps.

  • Orbital shaker or magnetic stirrer with a temperature-controlled water bath.

  • Centrifuge.

  • pH meter.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Volumetric flasks and pipettes.

  • Syringe filters (e.g., 0.45 µm).

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of purified water in a glass vial.

  • Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further separate the solid phase.

  • Sample Analysis:

    • An aliquot of the clear supernatant is carefully withdrawn and filtered through a syringe filter.

    • The pH of the saturated solution is measured.

    • The filtrate is appropriately diluted with a suitable solvent (e.g., mobile phase for HPLC).

    • The concentration of this compound hydrochloride in the diluted sample is determined using a validated HPLC method. A calibration curve of known concentrations of this compound hydrochloride is used for quantification.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Apparatus:

  • Potentiometric titrator with a pH electrode.

  • Burette.

  • Beaker.

  • Magnetic stirrer.

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

Procedure:

  • Sample Preparation: A known amount of this compound hydrochloride is accurately weighed and dissolved in a known volume of purified water.

  • Titration:

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.

    • The solution is titrated with the standardized strong base (NaOH) solution, adding small increments of the titrant.

    • The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

    • The equivalence point of the titration is determined from the inflection point of the curve.

    • The pKa is determined from the pH at the half-equivalence point. For the titration of the hydrochloride salt of a weak base with a strong base, the pKa of the conjugate acid corresponds to the pH at which 50% of the salt has been neutralized.

Conclusion

The physicochemical properties of this compound hydrochloride are essential for its study and application in a pharmaceutical context. This guide has provided a consolidated source of its key characteristics, including its identity, melting point, solubility, and pKa. The provided metabolic and synthesis diagrams offer a visual understanding of its formation and potential preparation. The detailed experimental protocols serve as a practical resource for researchers to perform their own characterization of this important metabolite. A thorough understanding of these fundamental properties will aid in the continued research and development related to lidocaine and its metabolites.

References

In-Depth Technical Guide to the Proton and Carbon NMR Spectral Analysis of Glycinexylidide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Glycinexylidide (GX), an active metabolite of the local anesthetic, lidocaine.[1] A thorough understanding of its spectral characteristics is crucial for its identification, quantification, and the study of its metabolic pathways in drug development and clinical research.

Introduction to this compound

This compound, with the chemical name 2-amino-N-(2,6-dimethylphenyl)acetamide, is a primary metabolite of lidocaine formed through oxidative de-ethylation.[1] Its molecular formula is C₁₀H₁₄N₂O, and it has a molecular weight of 178.23 g/mol .[1] The structural elucidation and purity assessment of this compound heavily rely on spectroscopic techniques, with NMR providing detailed information about its molecular structure.

Experimental Protocols for NMR Spectral Acquisition

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is a synthesis of standard practices for small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For increased solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration and Transfer: To ensure a homogeneous magnetic field, it is critical to have a particulate-free solution. Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

Proton (¹H) NMR Spectral Data and Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (Aromatic)~2.2Singlet6H-
-CH₂-~3.4Singlet2H-
Aromatic -CH~7.0-7.2Multiplet3H-
-NH₂Variable (broad)Singlet2H-
-NH- (Amide)Variable (broad)Singlet1H-

Analysis:

  • Aromatic Protons: The protons on the 2,6-dimethylphenyl ring are expected to appear in the aromatic region of the spectrum (~7.0-7.2 ppm). Due to the symmetry of the ring, the two meta-protons and the para-proton will likely result in a complex multiplet.

  • Methyl Protons: The two methyl groups attached to the aromatic ring are chemically equivalent and will therefore appear as a single, sharp peak at approximately 2.2 ppm, integrating to six protons.

  • Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group and the amino group are expected to appear as a singlet around 3.4 ppm.

  • Amine and Amide Protons: The chemical shifts of the amine (-NH₂) and amide (-NH-) protons are highly variable and depend on the solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in solvents like D₂O, causing their signals to disappear.

Carbon-13 (¹³C) NMR Spectral Data and Analysis

The ¹³C NMR spectrum of this compound reveals the number of chemically non-equivalent carbon atoms in the molecule. Based on its structure, eight distinct carbon signals are expected.

Signal AssignmentChemical Shift (δ, ppm)
-CH₃ (Aromatic)~18
-CH₂-~45
Aromatic C-H~127-129
Aromatic C (quaternary)~134-136
C=O (Amide)~170

Analysis:

  • Aromatic Carbons: The aromatic region will show signals for the protonated carbons (~127-129 ppm) and the quaternary carbons (the carbon attached to the amide and the carbons bearing the methyl groups, ~134-136 ppm).

  • Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region, typically around 18 ppm.

  • Methylene Carbon: The methylene carbon will appear further downfield in the aliphatic region, around 45 ppm, due to its proximity to the electronegative nitrogen and carbonyl group.

  • Carbonyl Carbon: The carbonyl carbon of the amide group will be the most deshielded, appearing at approximately 170 ppm.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_confirm Structure Confirmation prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 acq2 Acquire 13C NMR Spectrum prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) & Peak Picking proc3->proc4 an1 Analyze 1H NMR: - Chemical Shifts - Integration - Multiplicities proc4->an1 an2 Analyze 13C NMR: - Number of Signals - Chemical Shifts proc4->an2 an3 Assign Signals to Protons and Carbons an1->an3 an2->an3 an4 Correlate 1H and 13C Data an3->an4 confirm Confirm this compound Structure an4->confirm

Caption: Workflow for NMR-based structural analysis of this compound.

This guide provides the foundational knowledge for the ¹H and ¹³C NMR spectral analysis of this compound. For definitive structural confirmation, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to establish proton-proton and proton-carbon correlations unambiguously.

References

Unveiling the Solid-State Landscape: A Technical Guide to Glycinexylidide Crystal Structure and Polymorphism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide (GX), an active metabolite of the widely used local anesthetic lidocaine, plays a significant role in the overall pharmacological and toxicological profile of the parent drug.[1][2][3] Understanding its solid-state properties is crucial for ensuring the quality, stability, and performance of pharmaceutical formulations. This technical guide provides a comprehensive overview of the methodologies and data presentation essential for the investigation of this compound's crystal structure and polymorphism. While, to date, no specific studies on the crystal structure or polymorphic forms of this compound have been publicly reported, this document outlines the established experimental workflows and characterization techniques that would be employed in such an investigation, drawing parallels from well-studied analogous compounds like glycine.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact a drug's physicochemical properties, including its solubility, melting point, and stability.[4][5][6][7] Consequently, thorough polymorphic screening and characterization are critical components of modern drug development.

Section 1: Elucidation of Crystal Structure

The definitive determination of a crystalline solid's atomic arrangement is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound would first need to be grown. Common methods include:

    • Slow Evaporation: A saturated solution of this compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of this compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of this compound, promoting crystal growth.

    • Cooling Crystallization: A saturated solution is slowly cooled, leading to supersaturation and subsequent crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined to achieve the best fit with the experimental data.

Data Presentation: Crystallographic Data Table

Should a crystal structure for this compound be determined, the data should be presented in a standardized format as shown in Table 1.

Parameter Value
Chemical FormulaC10H14N2O[8][9]
Formula Weight178.23 g/mol [8][9]
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Calculated Density (g/cm³)To be determined
R-factorTo be determined
Temperature (K)To be determined
Table 1: Template for Crystallographic Data of this compound.

Section 2: Polymorphism Studies

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of this compound. This involves crystallization under a wide range of conditions.

Experimental Workflow: Polymorph Screening

The following diagram illustrates a typical workflow for a polymorph screen.

PolymorphScreening cluster_screening Polymorph Screening cluster_characterization Characterization cluster_analysis Data Analysis Start This compound Sample Crystallization Crystallization under Various Conditions (Solvents, Temperatures, Pressures) Start->Crystallization Solids Generated Solid Forms Crystallization->Solids PXRD Powder X-ray Diffraction (PXRD) Solids->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Identified Forms TGA Thermogravimetric Analysis (TGA) DSC->TGA Spectroscopy FTIR / Raman Spectroscopy TGA->Spectroscopy Microscopy Hot-Stage Microscopy Spectroscopy->Microscopy Polymorphs Identified Polymorphs and Solvates Microscopy->Polymorphs Stability Thermodynamic Stability Assessment Polymorphs->Stability

A typical workflow for polymorph screening and characterization.

Key Experimental Protocols

PXRD is a primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

  • Sample Preparation: A small amount of the solid sample is gently ground to a fine powder and packed into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays over a range of 2θ angles. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

  • Data Analysis: The resulting diffractogram is analyzed for the positions and relative intensities of the diffraction peaks.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion and transition.

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

  • Data Collection: The sample and a reference pan are heated or cooled at a constant rate in a controlled atmosphere. The heat flow is recorded.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) events.

TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting mass loss upon heating.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Data Collection: The sample is heated at a constant rate in a controlled atmosphere, and the mass is continuously monitored.

  • Data Analysis: The TGA curve is analyzed for step-wise mass losses, which can be correlated with the loss of solvent molecules.

Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

  • Sample Preparation: For FTIR, the sample is typically dispersed in a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. For Raman, the sample is placed directly in the path of the laser beam.

  • Data Collection: The sample is irradiated with infrared radiation (FTIR) or a monochromatic laser (Raman), and the transmitted/reflected or scattered radiation is analyzed.

  • Data Analysis: The resulting spectra are compared. Differences in peak positions, shapes, and intensities can indicate different polymorphic forms. For example, in studies of glycine, characteristic peaks at 910 cm⁻¹ for the α-form and 930 cm⁻¹ for the γ-form in the FTIR spectra allow for their differentiation.[4]

Data Presentation: Polymorph Characterization Summary

The data collected for different polymorphic forms of this compound should be summarized in a table for easy comparison.

Property Form I Form II Form III
PXRD
Characteristic Peaks (2θ)List of peaksList of peaksList of peaks
DSC
Melting Point (°C)ValueValueValue
Enthalpy of Fusion (J/g)ValueValueValue
Solid-Solid Transitions (°C)Value(s)Value(s)Value(s)
TGA
Mass Loss (%)ValueValueValue
Temperature of Mass Loss (°C)ValueValueValue
FTIR
Characteristic Peaks (cm⁻¹)List of peaksList of peaksList of peaks
Raman
Characteristic Peaks (cm⁻¹)List of peaksList of peaksList of peaks
Solubility
In Water (mg/mL)ValueValueValue
In 0.1 M HCl (mg/mL)ValueValueValue
Thermodynamic Stability Stable/MetastableStable/MetastableStable/Metastable
Table 2: Template for Summarizing Physicochemical Properties of this compound Polymorphs.

Section 3: Logical Relationships in Polymorphism

The thermodynamic relationships between different polymorphs can be determined through stability studies and the application of thermodynamic principles.

Thermodynamic Stability Assessment

The relative stability of polymorphs can be determined by:

  • McCrone's Rule of Thumb: The polymorph with the highest melting point is generally the most stable at room temperature.

  • Enthalpy of Fusion Rule: The polymorph with the lowest heat of fusion is typically more stable at temperatures below the melting point.

  • Solubility Measurements: The least soluble form at a given temperature is the most thermodynamically stable.[4]

  • Slurry Conversion Experiments: A mixture of two polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the metastable form will dissolve and the stable form will crystallize. The solid phase is periodically analyzed by PXRD to monitor the conversion.

The following diagram illustrates the relationship between a metastable and a stable polymorph.

PolymorphStability Metastable Metastable Polymorph (Higher Energy) Stable Stable Polymorph (Lower Energy) Metastable->Stable Solid-State Transformation (e.g., with heat/pressure) Solution Solution Phase Metastable->Solution Higher Solubility Solution->Stable Crystallization

Thermodynamic relationship between metastable and stable polymorphs.

Conclusion

A thorough investigation of the crystal structure and polymorphism of this compound is a critical undertaking for ensuring the development of safe, effective, and stable pharmaceutical products. Although specific data for this compound is not yet available in the public domain, the experimental protocols and data presentation guidelines outlined in this technical guide provide a robust framework for such a study. By employing techniques such as single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy, researchers can elucidate the solid-state landscape of this important lidocaine metabolite, ultimately contributing to better-characterized and more reliable medicines.

References

An In-depth Technical Guide to the Mechanism of Action of Glycinexylidide on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinexylidide (GX), an active metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, modulates the function of voltage-gated sodium channels (Nav). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on the cardiac sodium channel (Nav1.5). The document details the electrophysiological consequences of GX interaction with the channel, including its state-dependent binding, kinetics of block, and recovery. A comparative analysis with its parent compound, lidocaine, is presented to highlight the unique aspects of GX's pharmacological profile. This guide also includes detailed experimental protocols for studying sodium channel modulation by GX and visual representations of the underlying mechanisms and experimental workflows.

Introduction to this compound and Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. These channels exist in different conformational states—primarily resting, open, and inactivated—and their precise regulation is fundamental for normal physiological function. The cardiac sodium channel, Nav1.5, is the primary target for Class I antiarrhythmic drugs.

This compound is a de-ethylated metabolite of lidocaine. While lidocaine's mechanism of action on sodium channels has been extensively studied, the specific interactions of its metabolites are also of clinical and scientific importance. Understanding the nuanced effects of GX on sodium channel gating is crucial for a complete picture of lidocaine's therapeutic and potential toxic effects.

Mechanism of Action of this compound

This compound acts as a state-dependent blocker of voltage-gated sodium channels, with a preference for the cardiac isoform, Nav1.5. Its primary mechanism involves binding to the channel and altering its gating properties, leading to a reduction in sodium current.

State-Dependent Blockade

Like lidocaine, this compound exhibits a "use-dependent" or "phasic" block, meaning its inhibitory effect is more pronounced at higher frequencies of channel activation. This is a hallmark of drugs that preferentially bind to the open and/or inactivated states of the channel. Studies on isolated rabbit cardiac myocytes have demonstrated significant use-dependent blockade of sodium channels by GX.[1]

Kinetics of Channel Blockade

The interaction of this compound with the cardiac sodium channel has distinct kinetic properties:

  • Onset of Block: The development of block by GX is relatively slow. In the presence of 74 µmol/L GX, the block develops with a time constant of approximately 7.0 seconds.[1] This is slower than the onset of block induced by lidocaine.[1]

  • Recovery from Block: A key distinguishing feature of this compound is its voltage-dependent recovery from block. Recovery is slower at more depolarized holding potentials and is accelerated by hyperpolarization.[1] This is in contrast to lidocaine, where hyperpolarization also accelerates recovery.[1] However, the voltage dependence of recovery for GX is notably different, with a reported slowing of recovery with hyperpolarization in some studies, a striking difference from lidocaine despite their structural similarities.[1]

Binding Site

While no studies have directly mapped the binding site of this compound through mutagenesis, it is presumed to bind to the same local anesthetic receptor site as lidocaine. This site is located within the inner pore of the sodium channel and is formed by amino acid residues in the S6 transmembrane segments of the four homologous domains (I-IV).

Interaction with Lidocaine

When co-administered, this compound and lidocaine exhibit an additive blocking effect on cardiac sodium channels.[1] This suggests that they may bind to the same or overlapping sites without allosteric interaction.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on cardiac voltage-gated sodium channels. Data for lidocaine is provided for comparison where available.

ParameterThis compound (GX)LidocaineChannel/PreparationReference
Concentration Used 74 µmol/L-Rabbit Cardiac Myocytes[1]
Time Constant of Block Onset 7.0 ± 3.0 s (at 74 µmol/L)Faster than GXRabbit Cardiac Myocytes[1]
Time Constant of Recovery from Block 10.3 ± 4.2 s (at -100 mV)-Rabbit Cardiac Myocytes[1]
4.1 ± 0.4 s (at -140 mV)-Rabbit Cardiac Myocytes[1]
IC50 (Inactivated State) Not Determined~10 µM (depolarized potential)Rabbit Purkinje Fibers
IC50 (Resting State) Not Determined>300 µM (hyperpolarized potential)Rabbit Purkinje Fibers

Note: There is a lack of comprehensive dose-response data for this compound, and its effects on sodium channel subtypes other than Nav1.5 have not been reported.

Experimental Protocols

The primary method for investigating the effects of this compound on voltage-gated sodium channels is the whole-cell voltage-clamp technique .

Preparation of Isolated Cardiac Myocytes
  • Animal Model: Adult New Zealand White rabbits are commonly used.

  • Heart Excision: The rabbit is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Enzymatic Digestion: The heart is perfused with a calcium-free buffer to stop contractions, followed by a solution containing collagenase and protease to digest the extracellular matrix.

  • Cell Dissociation: The ventricles are minced and gently agitated to release individual myocytes.

  • Cell Storage: The isolated myocytes are stored in a high-potassium solution at 4°C until use.

Whole-Cell Voltage-Clamp Recordings
  • Cell Plating: A small aliquot of the myocyte suspension is placed in a recording chamber on the stage of an inverted microscope.

  • Superfusion: The cells are superfused with an external solution.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents. Data is filtered and digitized for analysis.

Solutions
  • External Solution (example): (in mM) 135 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, CdCl2) are often added.

  • Internal (Pipette) Solution (example): (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols
  • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, depolarizing steps of 50-100 ms are applied in 5 or 10 mV increments to determine the voltage-dependence of channel activation.

  • Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses to various potentials are applied, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -20 mV), to determine the voltage-dependence of steady-state inactivation.

  • Recovery from Inactivation: A two-pulse protocol is used. The cell is depolarized to inactivate the channels, then repolarized to a holding potential for varying durations before a second test pulse is applied to measure the extent of recovery.

  • Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) is applied to assess the cumulative block of the sodium current by the drug.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Cell Preparation cluster_electrophysiology Electrophysiology A Rabbit Heart Excision B Langendorff Perfusion A->B C Enzymatic Digestion B->C D Myocyte Dissociation C->D E Whole-Cell Patch Clamp D->E Isolated Myocytes F Voltage-Clamp Protocols E->F G Data Acquisition F->G H Data Analysis G->H I Mechanism of Action H->I Quantitative Results

Caption: Workflow for studying this compound's effects on cardiac sodium channels.

State-Dependent Block of Sodium Channel by this compound

state_dependent_block Resting Resting Open Open Resting->Open Depolarization Blocked GX-Bound (Blocked) Resting->Blocked GX Binding (Low Affinity) Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Open->Blocked GX Binding (High Affinity) Inactivated->Resting Repolarization (Recovery) Inactivated->Blocked GX Binding (High Affinity) Blocked->Inactivated Slow Recovery

Caption: Model of this compound's state-dependent interaction with a voltage-gated sodium channel.

Conclusion

This compound, a primary metabolite of lidocaine, is an active modulator of voltage-gated sodium channels, particularly the cardiac Nav1.5 isoform. Its mechanism of action is characterized by a state-dependent block with unique kinetic properties that distinguish it from its parent compound. Specifically, its slow onset of block and distinct voltage-dependent recovery from inactivation are key features. While the available data provides a foundational understanding of its interaction with cardiac sodium channels, further research is warranted to fully elucidate its pharmacological profile. This includes determining its affinity for different channel states and subtypes through comprehensive dose-response studies and exploring its binding site with molecular-level techniques. Such studies will be invaluable for a more complete understanding of the clinical effects of lidocaine and its metabolites.

References

Glycinexylidide interaction with glycine transporter 1 (GlyT1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction of Glycinexylidide with Glycine Transporter 1 (GlyT1)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between this compound (GX), a primary metabolite of the local anesthetic lidocaine, and the glycine transporter 1 (GlyT1). This document synthesizes available data on the mechanism of action, quantitative effects, and the experimental protocols used to characterize this interaction, intended to serve as a resource for researchers in neuroscience and pharmacology.

Introduction to Glycine Transporter 1 (GlyT1)

The glycine transporter 1 (GlyT1) is a member of the Na+/Cl⁻-dependent solute carrier 6 (SLC6) family of transporters.[1] It plays a critical role in regulating the concentration of glycine in the synaptic cleft.[2] In the forebrain, GlyT1 is localized in astrocytes and at the pre- and postsynaptic terminals of glutamatergic synapses.[3][4] Its primary function is to clear glycine from the synapse, thereby maintaining glycine concentrations below saturation levels at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[5] Since glycine is an essential co-agonist for NMDA receptor activation, inhibiting GlyT1 is a key therapeutic strategy for enhancing NMDA receptor function in disorders characterized by glutamatergic hypofunction, such as schizophrenia.[3][6]

This compound (GX) and its Interaction with GlyT1

This compound (GX) is a major metabolite of lidocaine.[7] While lidocaine itself only affects GlyT1 at toxic concentrations, its metabolites, including GX, Monoethylthis compound (MEGX), and N-ethylglycine, have been shown to significantly inhibit GlyT1-mediated glycine uptake.[1][7] This inhibition increases the extracellular concentration of glycine, which can potentiate NMDA receptor activity and may contribute to the analgesic effects of systemic lidocaine.[1][8] The interaction is complex, as different metabolites exhibit distinct mechanisms; for instance, N-ethylglycine acts as an alternative substrate for GlyT1, while MEGX functions as a direct inhibitor.[7]

Quantitative Data on the Inhibition of GlyT1

The following table summarizes the quantitative and qualitative data available for the interaction of lidocaine metabolites with GlyT1. For context, data for well-characterized, high-potency GlyT1 inhibitors are also included.

CompoundTargetAssay TypeValueNotesSource(s)
This compound (GX) GlyT1[¹⁴C]Glycine UptakeSignificant Inhibition (P < 0.05)Specific IC₅₀ value not reported. Inhibition observed at clinically relevant concentrations.[1][7]
Monoethylthis compound (MEGX) GlyT1[¹⁴C]Glycine Uptake & ElectrophysiologySignificant Inhibition (P < 0.05)Specific IC₅₀ value not reported. Shown to inhibit GlyT1 activity in primary astrocytes and Xenopus oocytes.[1][7]
N-ethylglycine GlyT1[¹⁴C]Glycine UptakeEC₅₀ = 55 µMIdentified as an alternative substrate, not a direct competitive or non-competitive inhibitor.[1][7]
Lidocaine GlyT1[¹⁴C]Glycine UptakeInhibition only at toxic concentrationsDoes not directly inhibit GlyT1 at clinically relevant concentrations.[1][7]
ALX-5407 (NFPS) Human GlyT1Radioligand BindingIC₅₀ = 3 nMA potent and selective research inhibitor.[9]
SSR504734 Human GlyT1[³H]Glycine UptakeIC₅₀ = 18 nMOrally active, selective, and reversible inhibitor.[9]
Bitopertin Human GlyT1[³H]Glycine UptakeIC₅₀ = 25 nMA noncompetitive glycine reuptake inhibitor.[9]

Experimental Protocols

The characterization of this compound and other GlyT1 inhibitors relies on specialized cellular and electrophysiological assays. The following sections provide detailed methodologies for two key experimental approaches.

Protocol: Radiolabeled Glycine Uptake Assay in Primary Astrocytes

This assay directly measures the function of GlyT1 by quantifying the uptake of radiolabeled glycine into cells that endogenously or recombinantly express the transporter. The protocol is based on methodologies used for studying the effects of lidocaine metabolites.[1][7]

1. Cell Culture and Preparation:

  • Culture primary rat astrocytes on 24-well plates until confluent. Astrocytes are used as they specifically express GlyT1.[7]
  • One day prior to the assay, replace the culture medium with fresh medium.

2. Assay Buffer Preparation:

  • Prepare a Krebs-Ringer-HEPES buffer (KRH) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM Glucose. Adjust pH to 7.4.

3. Assay Procedure:

  • Wash the astrocyte monolayers twice with 1 mL of pre-warmed KRH buffer.
  • Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing the test compounds (e.g., this compound, MEGX) at various concentrations. For control wells, add buffer with vehicle only.
  • Initiate the uptake by adding KRH buffer containing a final concentration of [¹⁴C]-labeled glycine (e.g., 10 µM) and the test compounds. The total reaction volume is typically 500 µL.
  • Incubate for a predetermined linear uptake period (e.g., 10-20 minutes) at 37°C.
  • Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular radiolabel.
  • Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature.
  • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Determine the protein concentration in parallel wells using a standard method (e.g., BCA assay) to normalize the uptake data (counts per minute per mg of protein).
  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique measures the ion currents associated with glycine transport via GlyT1, providing insights into the mechanism of inhibition. The protocol is based on methods for expressing and analyzing transporters in Xenopus oocytes.[7][10]

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
  • Inject each oocyte with ~50 nL of cRNA encoding human GlyT1 (e.g., at 1 ng/nL).
  • Incubate the injected oocytes for 3-5 days at 16-18°C in Barth's solution to allow for transporter expression.

2. Electrophysiological Recording:

  • Place a GlyT1-expressing oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
  • Voltage-clamp the oocyte at a holding potential of -60 mV using a dedicated TEVC amplifier.[10]

3. Measurement of Glycine-Induced Currents:

  • Establish a stable baseline current in the standard recording solution.
  • Apply glycine (e.g., 100 µM) via the perfusion system to induce an inward current, which corresponds to the transport of glycine along with Na⁺ and Cl⁻ ions.
  • Wash out the glycine until the current returns to baseline.

4. Inhibition Analysis:

  • To test for inhibition, pre-apply the test compound (e.g., this compound) for 1-2 minutes by adding it to the perfusion solution.
  • During the application of the inhibitor, co-apply glycine and the inhibitor.
  • Measure the peak inward current in the presence of the inhibitor and compare it to the control glycine-induced current.
  • To determine the mode of inhibition (competitive vs. non-competitive), perform a glycine concentration-response curve in the absence and presence of a fixed concentration of the inhibitor. A change in EC₅₀ without a change in the maximum current suggests competitive inhibition, whereas a decrease in the maximum current suggests non-competitive inhibition.[3]

Visualizations: Pathways and Workflows

Signaling Pathway of GlyT1 Inhibition

The primary mechanism by which GlyT1 inhibitors exert their effect in the central nervous system is through the potentiation of NMDA receptor signaling.

GlyT1_Signaling_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDAR NMDA Receptor (Postsynaptic) Glutamate->NMDAR Binds (Agonist) Glycine Glycine Glycine->NMDAR Binds (Co-agonist) GlyT1 GlyT1 Transporter (Astrocyte) Glycine->GlyT1 Reuptake Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Downstream Downstream Signaling (Plasticity, etc.) Ca_Influx->Downstream Initiates GX This compound (GX) Inhibitor GX->GlyT1 Inhibits

Caption: GlyT1 inhibition by this compound blocks glycine reuptake, increasing synaptic glycine levels and enhancing NMDA receptor activation.

Experimental Workflow for GlyT1 Inhibitor Characterization

The discovery and validation of novel GlyT1 inhibitors like this compound follows a structured screening and characterization cascade.

GlyT1_Inhibitor_Workflow Start Compound Library (e.g., Lidocaine Metabolites) PrimaryScreen Primary Screen: Single-Concentration [³H]Glycine Uptake Assay (hGlyT1-expressing cells) Start->PrimaryScreen HitIdent Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitIdent DoseResponse Dose-Response Analysis: Determine IC₅₀ (8-point concentration curve) HitIdent->DoseResponse Yes Discard1 Inactive HitIdent->Discard1 No Selectivity Selectivity Screening: Counter-screen against GlyT2 DoseResponse->Selectivity SelectiveHit Selective GlyT1 Hit? Selectivity->SelectiveHit Mechanism Mechanism of Action Studies: - Electrophysiology (TEVC) - Radioligand Binding Assays SelectiveHit->Mechanism Yes Discard2 Non-selective SelectiveHit->Discard2 No Lead Lead Compound Mechanism->Lead

Caption: A typical workflow for identifying and characterizing selective GlyT1 inhibitors, from primary screening to mechanistic studies.

Conclusion

This compound, a metabolite of lidocaine, contributes to the inhibition of the glycine transporter GlyT1. This action, shared with other metabolites like MEGX, provides a plausible mechanism for the glycinergic effects of systemic lidocaine. While quantitative data such as IC₅₀ values for this compound are not yet defined in the literature, its significant inhibitory activity has been confirmed through established radiolabeled uptake assays. Further characterization using electrophysiological and binding assays is necessary to fully elucidate its specific mode of interaction with GlyT1 and to determine its potential as a pharmacological tool or therapeutic lead.

References

In Silico Modeling of Glycinexylidide Binding to Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinexylidide (GX), an active metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, exerts its own pharmacological effects primarily through interaction with voltage-gated ion channels. Understanding the molecular basis of this interaction is crucial for a comprehensive assessment of lidocaine's overall safety and efficacy profile, as well as for the potential development of novel therapeutics. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful computational microscope to elucidate the binding mechanisms of small molecules like this compound to their ion channel targets at an atomic level. This technical guide provides an in-depth overview of the core principles, methodologies, and data pertinent to the in silico modeling of this compound binding to ion channels, with a primary focus on voltage-gated sodium channels.

Introduction to this compound and its Ion Channel Targets

This compound (GX) is formed in the liver through the oxidative de-ethylation of lidocaine.[1] While lidocaine's mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels, its metabolites, including GX, also contribute to its pharmacological and toxicological profile. The primary ion channel target for this compound, similar to its parent compound, is the voltage-gated sodium channel (Nav). Blockade of these channels in excitable tissues such as neurons and cardiomyocytes leads to a reduction in the initiation and propagation of action potentials, underlying its antiarrhythmic and local anesthetic effects.

Recent research also suggests a potential interaction of lidocaine and its metabolites with other ion channels and transporters, including glycine receptors (GlyRs).[2] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission in the central nervous system.[3] Modulation of GlyR activity presents a potential alternative mechanism for the analgesic effects of systemic lidocaine and its metabolites.

Quantitative Data on this compound-Ion Channel Interactions

ParameterValueIon ChannelExperimental ConditionsReference
Time Constant of Recovery from Block
at -100 mV10.3 ± 4.2 secondsCardiac Sodium ChannelWhole-cell voltage clamp on isolated rabbit myocytes at 15°C[4]
at -140 mV4.1 ± 0.4 secondsCardiac Sodium ChannelWhole-cell voltage clamp on isolated rabbit myocytes at 15°C[4]
Time Constant for Onset of Block 7.0 ± 3.0 secondsCardiac Sodium ChannelDuring exposure to 74 µmol/l GX[4]

Table 1: Experimentally determined kinetic parameters for this compound binding to cardiac sodium channels.

For comparative purposes, the binding affinities of the parent compound, lidocaine, for different states of the sodium channel are presented below. It is important to note that these values may not be directly extrapolated to this compound due to structural and chemical differences.

ParameterValueIon Channel SubtypeExperimental ConditionsReference
Kd (resting state) 433 µMhH1a (human heart)Two-microelectrode voltage clamp in Xenopus oocytes[5]
Kd (inactivated state) 7 µMhH1a (human heart)Two-microelectrode voltage clamp in Xenopus oocytes[5]
IC50 (tonic block) 210 µMTTX-resistant Nav channelsPatch-clamp on rat dorsal root ganglion neurons[6]
IC50 (inactivated state) 60 µMTTX-resistant Nav channelsPatch-clamp on rat dorsal root ganglion neurons[6]

Table 2: Binding affinities of Lidocaine for voltage-gated sodium channels.

Experimental Protocols for Characterizing Binding

The quantitative data presented above are typically obtained through electrophysiological techniques, most commonly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the measurement of ionic currents flowing through the channels of a single cell.

Methodology:

  • Cell Preparation: A suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific sodium channel subtype) is cultured.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are pulled from borosilicate glass capillaries using a micropipette puller.

  • Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition and contains the desired concentration of this compound.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.

  • Data Acquisition: The resulting currents are recorded and analyzed to determine the effects of this compound on channel gating and conductance. Kinetic parameters such as the time constants for the onset of and recovery from block can be determined by fitting the current decay and recovery to exponential functions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., HEK293 with Nav1.5) D Giga-seal Formation A->D B Micropipette Fabrication B->D C Internal Solution (with this compound) C->D E Whole-Cell Configuration D->E F Voltage Clamp Protocol E->F G Data Acquisition F->G H Current Analysis G->H I Kinetic Parameter Extraction H->I

Fig 1. Experimental workflow for patch-clamp electrophysiology.

In Silico Modeling of this compound Binding

In silico modeling provides a theoretical framework to investigate the binding of this compound to ion channels at the molecular level. This typically involves a multi-step process that includes homology modeling, molecular docking, and molecular dynamics simulations.

Homology Modeling

As the crystal structures of many ion channels, particularly in specific conformational states, are not always available, homology modeling is often the first step. This involves building a three-dimensional model of the target ion channel based on the known structure of a homologous protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the ion channel) to form a stable complex.

Methodology:

  • Receptor and Ligand Preparation: The 3D structure of the ion channel (from homology modeling or a crystal structure) and this compound are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Binding Site Identification: The putative binding site on the ion channel is identified. For local anesthetics and their derivatives, this is typically within the pore of the channel.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of this compound within the binding site.

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the ion channel residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-ion channel complex over time, allowing for an assessment of the stability of the docked pose and a more refined calculation of binding free energy.

Methodology:

  • System Setup: The docked complex is embedded in a lipid bilayer and solvated with water and ions to mimic a physiological environment.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify conformational changes in the protein and ligand, and calculate properties such as root-mean-square deviation (RMSD) and binding free energy.

G A Target Identification (e.g., Nav1.5) B Homology Modeling (if no crystal structure) A->B C Receptor & Ligand Preparation B->C D Molecular Docking C->D E Pose Selection & Analysis D->E F Molecular Dynamics Simulation Setup E->F I Binding Mechanism Elucidation E->I G MD Simulation Production Run F->G H Trajectory Analysis & Free Energy Calculation G->H H->I

Fig 2. In silico modeling workflow for this compound-ion channel binding.

Potential Signaling Pathways

While the primary mechanism of action of this compound is through direct channel block, its potential interaction with glycine receptors opens up the possibility of modulating intracellular signaling cascades.

Glycine Receptor Signaling

Activation of inhibitory glycine receptors by an agonist leads to the opening of the chloride channel. In mature neurons, this results in an influx of chloride ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. In non-neuronal cells or during development, GlyR activation can lead to depolarization due to a higher intracellular chloride concentration, which can then activate voltage-gated calcium channels (VGCCs) and trigger downstream calcium-dependent signaling pathways.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GlyR Glycine Receptor (GlyR) Depol Depolarization GlyR->Depol Cl⁻ Efflux VGCC Voltage-Gated Calcium Channel (VGCC) Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx GX This compound (GX) GX->GlyR Binding Depol->VGCC Activation Downstream Downstream Signaling (e.g., Proliferation, Migration) Ca_Influx->Downstream

Fig 3. Potential this compound-mediated signaling via Glycine Receptors.

Conclusion

In silico modeling provides an invaluable toolset for dissecting the molecular interactions between this compound and its ion channel targets. By integrating computational approaches with experimental data, a more complete picture of the pharmacological profile of this active lidocaine metabolite can be achieved. While quantitative data on this compound's binding affinity remains a key area for future experimental investigation, the methodologies outlined in this guide provide a robust framework for predicting and analyzing its binding to sodium channels and exploring its potential effects on other ion channels like the glycine receptor. This knowledge is essential for advancing our understanding of local anesthetic action and for the rational design of new and improved therapeutic agents.

References

Glycinexylidide Metabolism and Biotransformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide (GX) is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Formed through a sequential N-deethylation process in the liver, GX possesses pharmacological activity and contributes to the overall therapeutic and potential toxic effects observed during prolonged lidocaine administration. Understanding the metabolic fate and biotransformation pathways of this compound is crucial for optimizing drug therapy, predicting drug-drug interactions, and assessing patient risk. This technical guide provides an in-depth overview of this compound metabolism, including quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data related to the pharmacokinetics of this compound in humans. This information is essential for constructing pharmacokinetic models and understanding the in vivo behavior of this metabolite.

ParameterValueSpeciesConditionReference
Plasma Half-life (t½) ~10 hoursHumanNormal subjects[1]
Plasma Concentration µg/mL rangeHumanPatients on lidocaine infusion (≥24h)[1]
Protein Binding LowHumanCardiac patients
Renal Clearance Less than creatinine clearanceHumanCardiac patients
Volume of Distribution (Vd) Similar to lidocaineHumanNormal subjects[1]

Biotransformation Pathways

The primary route of this compound formation is through the hepatic metabolism of lidocaine. This process involves two main oxidative dealkylation steps, followed by further metabolism of this compound.

Primary Metabolic Pathway of Lidocaine to this compound

The biotransformation of lidocaine to this compound is a two-step process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

  • Formation of Monoethylthis compound (MEGX): Lidocaine undergoes N-deethylation to form its primary active metabolite, monoethylthis compound (MEGX). This reaction is predominantly catalyzed by CYP1A2 and, to a lesser extent, CYP3A4.[2][3]

  • Formation of this compound (GX): MEGX is further N-deethylated to form this compound. This step is also mediated by hepatic CYP enzymes.[3]

Further Metabolism of this compound

Once formed, this compound can undergo further biotransformation:

  • Hydrolysis: The amide bond in this compound can be hydrolyzed to form 2,6-xylidine.[3]

  • Hydroxylation and Conjugation: A portion of the administered dose of GX is excreted in the urine as conjugates of xylidine and p-hydroxy xylidine.[1]

The following diagram illustrates the main metabolic pathway from lidocaine to this compound and its subsequent metabolites.

Glycinexylidide_Metabolism Lidocaine Lidocaine MEGX Monoethylthis compound (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 (N-deethylation) GX This compound (GX) MEGX->GX CYP Enzymes (N-deethylation) Xylidine 2,6-Xylidine GX->Xylidine Hydrolysis pOH_Xylidine p-OH Xylidine Conjugates Xylidine->pOH_Xylidine Hydroxylation & Conjugation

Caption: Metabolic pathway of lidocaine to this compound.

Experimental Protocols

This section outlines a general methodology for studying the in vitro metabolism of this compound using human liver microsomes, followed by analysis using High-Performance Liquid Chromatography (HPLC).

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Incubator or water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • Test Incubation:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

      • This compound (at desired concentration, e.g., 1-10 µM)

    • Negative Control (No NADPH):

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes

      • This compound

  • Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the "Test Incubation" tubes. For the "Negative Control," add an equal volume of phosphate buffer.

  • Incubation: Incubate all tubes at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the tubes vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to clean tubes for HPLC analysis.

HPLC Analysis of this compound and its Metabolites

This method allows for the quantification of the parent compound (this compound) and the detection of its metabolites.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The specific gradient will need to be optimized for the separation of this compound and its expected metabolites.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for this compound and its metabolites (e.g., in the range of 210-230 nm).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the final samples (e.g., a mixture of buffer and acetonitrile).

  • Sample Analysis: Inject the standards and the supernatants from the in vitro incubation onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the amount of remaining this compound at each time point by comparing the peak area to the standard curve.

    • Look for the appearance of new peaks in the chromatograms of the incubated samples, which may represent metabolites. These can be further characterized by techniques like mass spectrometry (LC-MS).

The following diagram illustrates a typical experimental workflow for studying this compound metabolism.

Experimental_Workflow cluster_invitro In Vitro Incubation cluster_analysis HPLC Analysis Preparation Prepare Incubation Mixtures (GX, Microsomes, Buffer) Preincubation Pre-incubate at 37°C Preparation->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C (Time Course) Initiation->Incubation Termination Terminate Reaction (Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant onto HPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify Parent Compound & Detect Metabolites Detection->Quantification

Caption: Experimental workflow for in vitro metabolism study.

Conclusion

The metabolism of this compound is an integral part of the overall pharmacokinetics and pharmacodynamics of lidocaine. The biotransformation pathways, primarily involving hepatic CYP enzymes, lead to the formation of this active metabolite, which is then further metabolized or excreted. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the metabolic fate of this compound. A thorough understanding of these processes is essential for the safe and effective use of lidocaine and for the development of new drugs with similar metabolic profiles.

References

Pharmacological profile of Glycinexylidide as a lidocaine metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinexylidide (GX) is a primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Following administration of lidocaine, particularly during prolonged infusions, GX can accumulate to significant concentrations in the plasma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, antiarrhythmic and central nervous system (CNS) effects, pharmacokinetics, and toxicity. This document synthesizes quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key pharmacological assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

Lidocaine undergoes extensive hepatic metabolism, primarily through oxidative N-dealkylation, leading to the formation of monoethylthis compound (MEGX) and subsequently this compound (GX). GX is a de-ethylated metabolite of MEGX[1]. While often considered less potent than its parent compound, GX exhibits distinct pharmacological activities that contribute to both the therapeutic and toxicological profile of lidocaine treatment[2]. Notably, GX possesses antiarrhythmic properties and also contributes to the CNS toxicity observed with high concentrations or prolonged administration of lidocaine[3]. Understanding the pharmacological profile of GX is therefore crucial for optimizing the clinical use of lidocaine and for the development of safer local anesthetics and antiarrhythmic agents.

Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its interaction with two key molecular targets: voltage-gated sodium channels and glycine transporters.

Voltage-Gated Sodium Channel Blockade

Similar to lidocaine, a primary mechanism of action for this compound is the blockade of voltage-gated sodium channels[4]. These channels are critical for the initiation and propagation of action potentials in excitable tissues such as neurons and cardiomyocytes. By binding to the sodium channel, GX stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and decreasing the excitability of the cell membrane[4]. This action underlies both its antiarrhythmic and local anesthetic effects. However, the kinetics of GX's interaction with sodium channels differ from that of lidocaine, which may account for its distinct pharmacological profile[4].

Glycine Transporter 1 (GlyT1) Inhibition

More recent studies have revealed a novel mechanism of action for lidocaine's metabolites, including this compound. GX has been shown to significantly reduce the uptake of the neurotransmitter glycine by inhibiting the glycine transporter 1 (GlyT1)[5]. GlyT1 is predominantly expressed in astrocytes and is responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT1, GX increases the extracellular concentration of glycine. In the central nervous system, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and its increased availability can modulate glutamatergic neurotransmission, which may contribute to both the analgesic and neurotoxic effects of systemic lidocaine[5].

cluster_LidocaineMetabolism Lidocaine Metabolism Lidocaine Lidocaine MEGX MEGX Lidocaine->MEGX CYP1A2/CYP3A4 (N-de-ethylation) This compound (GX) This compound (GX) MEGX->this compound (GX) De-ethylation Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Group Allocation Group Allocation Acclimatize Mice->Group Allocation Administer GX Administer GX Group Allocation->Administer GX Treatment Administer Vehicle Administer Vehicle Group Allocation->Administer Vehicle Control Pretreatment Period Pretreatment Period Administer GX->Pretreatment Period Administer Vehicle->Pretreatment Period Induce Arrhythmia (Aconitine) Induce Arrhythmia (Aconitine) Pretreatment Period->Induce Arrhythmia (Aconitine) ECG Monitoring ECG Monitoring Induce Arrhythmia (Aconitine)->ECG Monitoring Data Analysis Data Analysis ECG Monitoring->Data Analysis End End Data Analysis->End Start Start Culture Astrocytes Culture Astrocytes Start->Culture Astrocytes Wash Cells Wash Cells Culture Astrocytes->Wash Cells Pre-incubation Pre-incubation Wash Cells->Pre-incubation Add GX Add GX Pre-incubation->Add GX Treatment Add Vehicle Add Vehicle Pre-incubation->Add Vehicle Control Initiate Uptake Add [¹⁴C]-glycine Add GX->Initiate Uptake Add Vehicle->Initiate Uptake Incubate Incubate Initiate Uptake->Incubate Terminate Uptake Wash with cold buffer Incubate->Terminate Uptake Lyse Cells Lyse Cells Terminate Uptake->Lyse Cells Measure Radioactivity Measure Radioactivity Lyse Cells->Measure Radioactivity End End Measure Radioactivity->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of Glycinexylidide in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide (GX) is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Understanding the central nervous system (CNS) pharmacokinetics of GX is crucial for elucidating its potential neurological effects and side effects. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals. This document provides detailed application notes and protocols for the measurement of this compound in brain tissue using in vivo microdialysis.

Principle of In Vivo Microdialysis

In vivo microdialysis is a sampling technique that utilizes a semi-permeable membrane at the tip of a microdialysis probe.[1][2] This probe is stereotaxically implanted into a specific brain region of an anesthetized animal.[3][4] A physiological solution, termed perfusate, is continuously pumped through the probe at a slow flow rate.[1] Small molecules present in the extracellular fluid, such as GX, diffuse across the membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected and analyzed to determine the concentration of the analyte of interest. This technique offers the advantage of sampling from a discrete brain region in a conscious animal, providing a dynamic profile of drug concentration over time.[2][5]

Potential Signaling Pathway of this compound

This compound, along with other lidocaine metabolites, has been shown to inhibit the glycine transporter 1 (GlyT1).[6] GlyT1 is primarily located on astrocytes and is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, GX can increase the extracellular concentration of glycine, which is a major inhibitory neurotransmitter in the brainstem and spinal cord. This modulation of glycinergic neurotransmission may contribute to the analgesic and other central effects of systemic lidocaine administration.

Glycinexylidide_Signaling_Pathway cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Glycine Glycine Presynaptic Neuron->Glycine Release Postsynaptic Neuron Postsynaptic Neuron Glycine Receptor Glycine Receptor Glycine->Postsynaptic Neuron Binds to GlyT1 Glycine Transporter 1 (GlyT1) GlyT1->Glycine Reuptake This compound (GX) This compound (GX) This compound (GX)->GlyT1

Caption: this compound's potential mechanism of action.

Experimental Workflow

The following diagram outlines the major steps involved in conducting an in vivo microdialysis experiment to measure this compound in the brain.

InVivo_Microdialysis_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Analysis arrow arrow A Animal Acclimatization B Microdialysis Probe Preparation A->B C Analytical Method Validation B->C E Stereotaxic Implantation of Guide Cannula C->E D Anesthesia D->E F Post-operative Care & Recovery E->F G Probe Insertion & Equilibration F->G H Perfusion & Dialysate Collection G->H J Sample Storage H->J I Lidocaine/GX Administration I->H K Quantification of GX (HPLC/LC-MS) J->K L Data Analysis & Interpretation K->L

Caption: Experimental workflow for in vivo microdialysis.

Quantitative Data

The following table summarizes pharmacokinetic parameters and brain concentration data for this compound and its parent compound, lidocaine, from various studies. It is important to note that brain concentrations of GX are expected to be low.

ParameterSpeciesMatrixValueAdministration RouteReference
This compound (GX)
T½ (elimination)HumanPlasma~10 hoursIntravenous[7]
ConcentrationHumanCSFNot DetectedSubcutaneous (single dose)[8]
Lidocaine
T½ (elimination)HumanPlasma1.5 - 2 hoursIntravenous[9]
Brain-to-Plasma RatioRatTissue/Plasma~1.5 - 2.0Continuous Infusion[10]
Monoethylthis compound (MEGX)
Whole Brain ConcentrationRabbitBrain Homogenate~10-14 µg/gIntravenous Infusion[11]
CSF ConcentrationRabbitCSF~1-2 µg/mLIntravenous Infusion[11]

Note: Data for MEGX, a related metabolite, is included to provide an estimate of the potential concentration range for lidocaine metabolites in the brain.

Experimental Protocols

I. Materials and Reagents
  • Animals: Adult male Sprague-Dawley rats (250-300 g) are commonly used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) of 10-20 kDa are suitable.

  • Guide Cannula: Stereotaxically implantable guide cannulae compatible with the microdialysis probes.

  • Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF):

    • 147 mM NaCl

    • 2.7 mM KCl

    • 1.2 mM CaCl₂

    • 1.0 mM MgCl₂

    • Filtered through a 0.22 µm filter and degassed before use.

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail.

  • Stereotaxic Apparatus: For accurate probe implantation.

  • Microinfusion Pump: To deliver the perfusate at a constant, low flow rate.

  • Fraction Collector: To collect dialysate samples at timed intervals.

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • This compound Standard: For preparation of calibration curves.

  • Lidocaine Hydrochloride: For administration to generate GX in vivo.

II. Surgical Procedure: Stereotaxic Implantation of Guide Cannula
  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Placement: Mount the anesthetized rat in a stereotaxic frame.[3][4]

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface with hydrogen peroxide and saline.

  • Coordinate Determination: Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., striatum, prefrontal cortex).

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the target depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Administer analgesic and allow the animal to recover for at least 5-7 days before the microdialysis experiment. House animals individually after surgery.[12]

III. In Vivo Microdialysis Procedure
  • Animal Handling: Gently handle the rat to minimize stress. Place the animal in the microdialysis experimental cage and allow it to acclimatize.

  • Probe Insertion: Carefully insert the microdialysis probe through the guide cannula into the brain.

  • Perfusion: Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours before collecting baseline samples. This allows the tissue to recover from the probe insertion.

  • Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline.

  • Drug Administration: Administer lidocaine hydrochloride (e.g., 20-40 mg/kg, intraperitoneally or subcutaneously) to the animal.

  • Sample Collection: Continue to collect dialysate fractions at timed intervals for the desired duration of the experiment (e.g., 4-6 hours).

  • Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis to prevent degradation.

IV. Probe Recovery and Calibration

Probe recovery, the efficiency of analyte transfer across the dialysis membrane, must be determined to accurately estimate the extracellular concentration of GX.[13]

  • In Vitro Recovery:

    • Submerge the microdialysis probe in a standard solution of GX of a known concentration (C_solution).

    • Perfuse the probe with aCSF at the same flow rate used in the in vivo experiment.

    • Collect the dialysate and measure the concentration of GX (C_dialysate).

    • Calculate the in vitro recovery as: Recovery (%) = (C_dialysate / C_solution) * 100.

  • Reverse Dialysis (In Vivo Calibration):

    • Perfuse the brain with a known concentration of GX (C_in) in the aCSF.

    • Measure the concentration of GX in the collected dialysate (C_out).

    • The loss of GX from the perfusate reflects the probe's in vivo recovery.

    • Calculate the in vivo recovery as: Recovery (%) = ((C_in - C_out) / C_in) * 100.[14]

V. Analysis of Microdialysate: HPLC-MS/MS Method (Example)

A sensitive and specific analytical method is required to quantify the low concentrations of GX expected in brain dialysate. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

  • Sample Preparation: Due to the clean nature of microdialysate, minimal sample preparation is usually required. Samples may be directly injected or may undergo a simple protein precipitation step if necessary.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for GX would need to be determined and optimized.

  • Quantification:

    • Prepare a calibration curve using standard solutions of GX in aCSF.

    • The concentration of GX in the dialysate samples is determined by comparing their peak areas to the calibration curve.

Data Interpretation and Considerations

  • The concentration of GX measured in the dialysate represents the unbound, pharmacologically active fraction in the brain's extracellular fluid.

  • It is crucial to correct the measured dialysate concentrations for the probe's in vivo recovery to obtain an accurate estimate of the absolute extracellular concentration.

  • The temporal profile of GX concentrations in the brain can be correlated with behavioral or physiological changes in the animal.

  • The metabolism of lidocaine to GX can vary between species and even between individuals, which should be considered when interpreting the data.

Conclusion

In vivo microdialysis is a valuable technique for measuring the concentration of this compound in the brain tissue of freely moving animals. This methodology provides crucial insights into the CNS pharmacokinetics of this active lidocaine metabolite, aiding in the understanding of its pharmacological and toxicological profile. Careful experimental design, precise surgical technique, and sensitive analytical methods are paramount for obtaining reliable and reproducible data.

References

Application Note: High-Throughput HPLC-MS/MS Method for the Simultaneous Quantification of Glycinexylidide and Lidocaine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of lidocaine and its active metabolite, Glycinexylidide (GX), in human plasma. The described protocol is essential for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and clinical trials involving lidocaine administration. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry, ensuring high throughput and accuracy.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1] Its clinical efficacy and potential toxicity are related to the plasma concentrations of the parent drug and its pharmacologically active metabolites.[1] this compound (GX) is a significant metabolite in the metabolic pathway of lidocaine. Therefore, a reliable and efficient analytical method for the simultaneous determination of both lidocaine and GX is crucial for comprehensive pharmacokinetic profiling and patient safety. This HPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the concurrent quantification of these analytes in a small volume of human plasma.

Experimental Protocols

Materials and Reagents
  • Lidocaine and this compound reference standards

  • Lidocaine-d10 (Internal Standard, IS)

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for sample extraction:

  • To 75 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (lidocaine-d10).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 15000 rpm for 5 minutes.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase.[4]

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.[2]

Chromatographic Conditions
  • HPLC System: A system capable of gradient elution.

  • Column: Phenomenex Luna C8(2) (100 × 2.0 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: 0.01% Formic acid in water.[2]

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.01% formic acid.[2]

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.[5]

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lidocaine235.286.1
This compound (GX)179.1122.1
Lidocaine-d10 (IS)245.296.1
  • Spray Voltage: 3500 V.[3]

  • Vaporizer Temperature: 350 °C.[3]

  • Capillary Temperature: 200 °C.[3]

Data Presentation

The method was validated for linearity, accuracy, precision, and limit of quantification. The results are summarized in the tables below.

Table 1: Linearity and Limit of Quantification
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Lidocaine1 - 5000> 0.991
This compound (GX)1 - 500> 0.991

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision
AnalyteSpiked Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Lidocaine 3 (Low QC)95.86.298.17.5
80 (Mid QC)101.24.5100.55.1
400 (High QC)98.93.899.34.2
This compound (GX) 3 (Low QC)97.27.199.48.3
80 (Mid QC)102.55.3101.86.4
400 (High QC)99.64.1100.24.9

QC: Quality Control, CV: Coefficient of Variation

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Human Plasma (75 µL) add_is Add Methanol with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (15000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (250 µL) evaporate->reconstitute injection Inject (5 µL) reconstitute->injection hplc HPLC Separation (C8 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition and Quantification msms->data

Caption: Experimental workflow for the HPLC-MS/MS analysis of Lidocaine and this compound.

Signaling Pathway Diagram

The metabolism of lidocaine to this compound involves a series of enzymatic reactions, primarily in the liver.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylthis compound (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 (N-deethylation) GX This compound (GX) MEGX->GX CYP2B6 (N-deethylation)

Caption: Metabolic pathway of Lidocaine to this compound.

Conclusion

The HPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of lidocaine and its metabolite, this compound, in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method meets the stringent requirements for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of Glycinexylidide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the effects of Glycinexylidide on cancer cell viability and cytotoxicity are limited in publicly available scientific literature. These application notes and protocols are primarily based on the established anti-cancer effects of its parent compound, lidocaine, and are intended to serve as a comprehensive guide for the investigation of this compound. It is imperative that researchers validate these protocols and establish dose-response relationships specifically for this compound and the cancer cell lines under investigation.

Introduction

This compound (GX) is the primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. While the anti-cancer properties of lidocaine are increasingly being recognized, the direct effects of its metabolite, this compound, on cancer cells remain largely unexplored. Emerging research on lidocaine suggests that it can inhibit proliferation, induce apoptosis, and reduce the viability of various cancer cell lines, including ovarian, breast, and hepatocellular carcinoma. These findings provide a strong rationale for investigating whether this compound exhibits similar or distinct anti-cancer activities.

These application notes provide a framework for the systematic evaluation of the effects of this compound on the viability and cytotoxicity of cancer cell lines. The protocols detailed below are adapted from standard cell-based assays and studies on lidocaine, offering a starting point for the comprehensive assessment of this compound's potential as an anti-cancer agent.

Data Presentation: A Framework for this compound Investigation

Given the lack of direct quantitative data for this compound, the following table is presented as a template for summarizing experimental findings. Researchers should aim to populate this table with their own data to facilitate comparison across different cell lines and experimental conditions. The data for lidocaine is provided as a reference.

Compound Cancer Cell Line Assay Type Endpoint Effective Concentration (IC50 / EC50) Key Observations
This compound e.g., SKOV-3 (Ovarian)MTTCell ViabilityTo be determinede.g., Dose-dependent inhibition
This compound e.g., MCF-7 (Breast)LDHCytotoxicityTo be determinede.g., Increased LDH release
This compound e.g., HepG2 (Liver)Annexin V/PIApoptosisTo be determinede.g., Induction of early and late apoptosis
Lidocaine (Reference) Ovarian Cancer (SKOV3, COC1)ProliferationInhibition10 µM - 100 µMInhibition of proliferation, migration, and invasion.[1]
Lidocaine (Reference) Breast Cancer (MDA-MB-231)ViabilityInhibition≥ 1 mMSuppression of viability and migration.[2]
Lidocaine (Reference) Hepatocellular Carcinoma (HepG2)ApoptosisInductionDose-dependentArrested cells in G0/G1 phase and induced apoptosis.[3]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound (stock solution, sterile filtered)

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (vehicle control).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • This compound

  • Cancer cell lines

  • 96-well plates

  • Serum-free culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Treatment: Replace the culture medium with 100 µL of serum-free medium containing serial dilutions of this compound. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (add lysis buffer 45 minutes before the end of incubation).

  • Incubation: Incubate for the desired time period.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis & Outcome start Cancer Cell Line Culture seed Seed Cells into Multi-Well Plates start->seed treat Treat with this compound (Varying Concentrations & Durations) seed->treat viability Cell Viability (MTT) treat->viability cytotoxicity Cytotoxicity (LDH) treat->cytotoxicity apoptosis Apoptosis (Annexin V/PI) treat->apoptosis data Data Acquisition (Spectrophotometry / Flow Cytometry) viability->data cytotoxicity->data apoptosis->data results Determine IC50, % Cytotoxicity, % Apoptosis data->results

Caption: Workflow for assessing this compound's effects on cancer cells.

Potential Signaling Pathways (based on Lidocaine studies)

The following diagram illustrates potential signaling pathways that this compound might modulate, based on the known mechanisms of its parent compound, lidocaine. These pathways should be investigated to understand the molecular basis of this compound's effects.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion GX This compound wnt_receptor Wnt Receptor GX->wnt_receptor Inhibition? bcl2 Bcl-2 (Anti-apoptotic) GX->bcl2 Down-regulation? bax Bax (Pro-apoptotic) GX->bax Up-regulation? beta_catenin β-catenin wnt_receptor->beta_catenin Inhibition transcription Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin->transcription Activation bcl2->bax Inhibits proliferation Cell Proliferation & Invasion transcription->proliferation Leads to caspases Caspase Activation bax->caspases Activates apoptosis Apoptosis caspases->apoptosis Induces

Caption: Hypothesized signaling pathways for this compound in cancer cells.

References

Application Notes and Protocols: Glycinexylidide Effects on Cardiac Action Potential Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide (GX) is an active metabolite of the widely used antiarrhythmic drug and local anesthetic, lidocaine. Understanding the electrophysiological effects of this compound on cardiac myocytes is crucial for a comprehensive assessment of lidocaine's overall safety and efficacy profile, particularly during long-term administration where GX can accumulate. These application notes provide a detailed overview of the known effects of this compound on cardiac action potential duration, focusing on its mechanism of action, quantitative data from key experiments, and detailed protocols for in vitro assessment.

While this compound is structurally similar to lidocaine, its effects on the cardiac action potential, particularly its duration, exhibit distinct characteristics. Evidence suggests that this compound's primary influence is not a direct alteration of the action potential duration (APD) when administered alone, but rather a modulation of the effects of its parent compound, lidocaine.

Mechanism of Action: Interaction with Cardiac Sodium Channels

This compound exerts its effects primarily by interacting with voltage-gated sodium channels (Nav1.5) in cardiac myocytes. Like lidocaine, it is a sodium channel blocker. However, the kinetics of this blockade differ significantly.

The key features of this compound's interaction with cardiac sodium channels are:

  • Voltage-Dependent Blockade: The blockade of sodium channels by this compound is dependent on the membrane potential.

  • Distinct Recovery Kinetics: A defining characteristic of this compound is that its recovery from blockade is slowed by hyperpolarization, a trait that contrasts with lidocaine, whose recovery is accelerated by hyperpolarization[1]. This suggests a different interaction with the sodium channel gating mechanism.

  • Use-Dependent Blockade: The blockade of sodium channels by this compound is use-dependent, meaning the degree of block increases with the frequency of channel activation (i.e., higher heart rates)[1]. This is a common feature of Class I antiarrhythmic drugs.

The primary mechanism of action involves the binding of this compound to the sodium channel, which reduces the influx of sodium ions during phase 0 of the cardiac action potential. This can affect the depolarization rate and conduction velocity. However, its effect on the repolarization phase, and thus the action potential duration, appears to be minimal when administered in isolation.

Signaling Pathway

The signaling pathway for this compound's effect on cardiac action potential is a direct interaction with the ion channel protein. There is no evidence to suggest the involvement of intracellular second messengers or complex signaling cascades.

Glycinexylidide_Signaling_Pathway This compound This compound Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav1_5 Binds to Na_Influx Reduced Sodium Influx (Phase 0) Nav1_5->Na_Influx Inhibits AP_Modulation Modulation of Action Potential Characteristics Na_Influx->AP_Modulation

Direct interaction of this compound with the Nav1.5 channel.

Quantitative Data

Current research indicates that this compound, when applied alone, does not significantly alter the ventricular effective refractory period (VERP), which is a close correlate of the action potential duration (APD). However, it has been observed to modulate the effects of lidocaine, leading to a shortening of the VERP when co-administered.

The primary quantitative data available for this compound pertains to the kinetics of its interaction with cardiac sodium channels.

ParameterConditionValue (Mean ± SD)Reference
Sodium Channel Block Development 74 µmol/L this compoundTime Constant (τ): 7.0 ± 3.0 seconds[1]
Sodium Channel Slow Inactivation (Control) No DrugTime Constant (τ): 10.7 ± 5.1 seconds[1]
Recovery from Block Holding Potential: -100 mVTime Constant (τ): 10.3 ± 4.2 seconds[1]
Recovery from Block Holding Potential: -140 mVTime Constant (τ): 4.1 ± 0.4 seconds[1]

Experimental Protocols

The following protocols describe the methodology for investigating the effects of this compound on cardiac action potential duration using isolated ventricular myocytes.

Protocol 1: Isolation of Ventricular Myocytes

This protocol is for the enzymatic dissociation of single ventricular myocytes from a mammalian heart (e.g., rabbit or guinea pig).

Materials:

  • Langendorff perfusion system

  • Collagenase type II

  • Protease type XIV

  • Krebs-Henseleit buffer (calcium-free and with varying calcium concentrations)

  • Dissection tools

Procedure:

  • Anesthetize the animal and excise the heart rapidly.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Perfuse with calcium-free Krebs-Henseleit buffer for 5-10 minutes to wash out the blood.

  • Switch to a perfusion solution containing collagenase and protease to digest the extracellular matrix.

  • After the heart becomes flaccid, remove it from the apparatus.

  • Mince the ventricular tissue in a high-potassium storage solution.

  • Gently triturate the tissue pieces with a pipette to release individual myocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

  • Allow the cells to settle and replace the supernatant with fresh storage solution.

Protocol 2: Whole-Cell Patch-Clamp for Action Potential Recording

This protocol details the recording of action potentials from isolated ventricular myocytes in the current-clamp configuration of the whole-cell patch-clamp technique.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • Perfusion system

  • Extracellular (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • This compound stock solution.

Procedure:

  • Plate the isolated myocytes in a recording chamber on the microscope stage.

  • Continuously perfuse the chamber with extracellular solution at a constant temperature (e.g., 37°C).

  • Pull patch pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Approach a myocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch the amplifier to the current-clamp mode.

  • Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 1-2 ms, 1.2x threshold) at a steady frequency (e.g., 1 Hz).

  • Record baseline action potentials for a stable period.

  • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Record action potentials at steady-state for each concentration.

  • Wash out the drug with the control extracellular solution.

  • Analyze the recorded action potentials to measure parameters such as APD at 50% and 90% repolarization (APD₅₀ and APD₉₀), resting membrane potential, and action potential amplitude.

Experimental Workflow

The following diagram illustrates the workflow for assessing the electrophysiological effects of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Heart_Excision Heart Excision Langendorff Langendorff Perfusion Heart_Excision->Langendorff Enzymatic_Digestion Enzymatic Digestion Langendorff->Enzymatic_Digestion Myocyte_Isolation Myocyte Isolation Enzymatic_Digestion->Myocyte_Isolation Patch_Clamp Whole-Cell Patch Clamp Myocyte_Isolation->Patch_Clamp Baseline_Recording Baseline AP Recording Patch_Clamp->Baseline_Recording Drug_Application This compound Application Baseline_Recording->Drug_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition Parameter_Measurement AP Parameter Measurement (APD50, APD90, etc.) Data_Acquisition->Parameter_Measurement Dose_Response Dose-Response Analysis Parameter_Measurement->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Workflow for studying this compound's effects.

Conclusion

The available evidence indicates that this compound's primary electrophysiological effect is the blockade of cardiac sodium channels with unique kinetic properties compared to its parent compound, lidocaine. While it does not appear to directly cause a significant change in cardiac action potential duration when administered alone, its interaction with lidocaine and its distinct sodium channel blocking characteristics warrant careful consideration in drug development and clinical settings. The protocols outlined in these notes provide a framework for further investigation into the nuanced effects of this important lidocaine metabolite.

References

Application Notes and Protocols for Investigating Glycinexylidide in Primary Astrocyte Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Glycinexylidide (GX), an active metabolite of lidocaine, on primary astrocyte cell cultures. The protocols outlined below detail methods for cell culture, assessment of GX's impact on key astrocytic functions, and analysis of underlying signaling pathways.

Introduction

This compound (GX) is primarily known for its activity as a voltage-gated sodium channel blocker. Emerging evidence also points to its interaction with neurotransmitter transporters. Notably, studies have demonstrated that GX can inhibit the glycine transporter 1 (GlyT1) in primary rat astrocytes, suggesting a potential role in modulating glycinergic signaling and neuronal function through its action on these crucial glial cells.[1] Astrocytes are key regulators of the central nervous system (CNS) environment, and understanding how pharmacological agents like GX affect their function is vital for neuroscience research and drug development.

Data Presentation

The following table summarizes the known and hypothesized effects of this compound on primary astrocytes based on available literature. Further research is required to fully quantify these interactions.

Parameter Effect of this compound (GX) Method of Measurement Reference/Hypothesized Effect
Glycine Uptake (via GlyT1) Significantly reducedRadiometric [¹⁴C]-glycine uptake assay[1]
IC50 for GlyT1 Inhibition Not yet determinedDose-response analysis of glycine uptakeA key parameter to be determined experimentally.
Intracellular Sodium ([Na⁺]i) Potential increaseSodium imaging (e.g., using SBFI-AM)Hypothesized due to voltage-gated sodium channel blockade.
Intracellular Calcium ([Ca²⁺]i) Potential alterationCalcium imaging (e.g., using Fluo-4 AM)Hypothesized as a downstream consequence of altered ion gradients and GlyT1 inhibition.
Astrocyte Reactivity (GFAP expression) To be determinedWestern Blot, ImmunocytochemistryA marker for astrocytic response to stimuli.
Cell Viability To be determinedMTT assay, LDH assayImportant for assessing potential cytotoxicity.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Proposed Signaling Pathway of this compound in Astrocytes

Glycinexylidide_Signaling cluster_membrane Astrocyte Membrane cluster_cytosol Astrocyte Cytosol GX This compound (GX) NaV Voltage-gated Sodium Channel GX->NaV Blockade GlyT1 Glycine Transporter 1 (GlyT1) GX->GlyT1 Inhibition Na_in ↑ [Na⁺]i NaV->Na_in Potential Increase Ca_in Altered [Ca²⁺]i GlyT1->Ca_in Potential indirect effects Gly_in Intracellular Glycine GlyT1->Gly_in Gly_out Extracellular Glycine Gly_out->GlyT1 Uptake Na_in->Ca_in Impacts Na⁺/Ca²⁺ exchanger Signaling Downstream Signaling Cascades Ca_in->Signaling Reactivity Astrocyte Reactivity (e.g., ↑ GFAP) Signaling->Reactivity Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Primary Astrocyte Culture (from rodent brain) Treatment Treat with this compound (GX) (various concentrations and time points) Culture->Treatment GlycineUptake [¹⁴C]-Glycine Uptake Assay Treatment->GlycineUptake CalciumImaging Calcium Imaging (Fluo-4 AM) Treatment->CalciumImaging WesternBlot Western Blot (GFAP, β-actin) Treatment->WesternBlot Viability Cell Viability Assay (MTT / LDH) Treatment->Viability Analysis Quantify GlyT1 inhibition, [Ca²⁺]i changes, GFAP expression, and cytotoxicity GlycineUptake->Analysis CalciumImaging->Analysis WesternBlot->Analysis Viability->Analysis

References

Application Notes and Protocols for Studying Glycinergic Neurotransmission in the Spinal Cord using Glycinexylidide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide (GX) is an active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. Emerging evidence has highlighted its role as an inhibitor of the glycine transporter 1 (GlyT1) in the central nervous system. This activity leads to an increase in the extracellular concentration of glycine, a primary inhibitory neurotransmitter in the spinal cord. By potentiating glycinergic neurotransmission, this compound presents a valuable pharmacological tool for investigating the role of the glycinergic system in various physiological and pathological processes, including pain modulation, spasticity, and motor control. These application notes provide detailed protocols for utilizing this compound in preclinical spinal cord research.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the Glycine Transporter 1 (GlyT1). GlyT1 is predominantly located on glial cells surrounding synapses in the spinal cord and is responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, this compound effectively increases the concentration and dwell time of glycine in the synapse, leading to enhanced activation of postsynaptic glycine receptors (GlyRs). Glycine receptors are ligand-gated chloride channels that, upon activation, cause an influx of chloride ions, hyperpolarization of the postsynaptic neuron, and subsequent inhibition of neuronal firing. This enhanced inhibitory tone can modulate nociceptive signaling and reduce neuronal hyperexcitability.[1][2]

Data Presentation

Quantitative Data on this compound and Related Compounds
CompoundTargetActionPotency (IC50)Clinically Relevant Plasma ConcentrationReference
This compound (GX) GlyT1Inhibition of glycine uptakeNot explicitly reported, but active at clinically relevant concentrations.0.28 ± 0.08 µg/mL[1][3]
Monoethylthis compound (MEGX) GlyT1Inhibition of glycine uptakeNot explicitly reported, but active at clinically relevant concentrations.0.66 ± 0.22 µg/mL[1][3]
N-ethylglycine GlyT1Alternative SubstrateEC50 = 55 µMMetabolite of Lidocaine[1]
ALX 5407 GlyT1Selective Inhibitor3 nMN/A[4]
ORG25543 GlyT2Selective Inhibitor16 nMN/A[2]

Mandatory Visualizations

Glycinergic_Synapse_and_GX_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) presynaptic Glycinergic Neuron vesicle Synaptic Vesicle (Glycine) presynaptic->vesicle Packaging glycine Glycine vesicle->glycine Release glyt2 GlyT2 glyt2->presynaptic Glycine Reuptake glycine->glyt2 Uptake glyr Glycine Receptor (Cl- Channel) glycine->glyr Binding glyt1 GlyT1 glycine->glyt1 Uptake postsynaptic Postsynaptic Neuron cl_channel Cl- Influx (Hyperpolarization) glyr->cl_channel Activation cl_channel->postsynaptic Inhibition glia Astrocyte glyt1->glia Glycine Reuptake gx This compound (GX) gx->glyt1 Inhibition

Mechanism of this compound (GX) at a Glycinergic Synapse.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments spinal_cord_slice Spinal Cord Slice Preparation patch_clamp Whole-Cell Patch-Clamp Recording spinal_cord_slice->patch_clamp ipsc_recording Record Glycinergic IPSCs patch_clamp->ipsc_recording gx_application_vitro Bath Application of this compound ipsc_recording->gx_application_vitro data_analysis_vitro Analyze IPSC Amplitude and Frequency gx_application_vitro->data_analysis_vitro animal_model Animal Model of Neuropathic Pain microdialysis Spinal Cord Microdialysis animal_model->microdialysis behavioral_testing Behavioral Testing (von Frey, Hargreaves) animal_model->behavioral_testing gx_administration_vivo Systemic or Intrathecal GX Administration microdialysis->gx_administration_vivo behavioral_testing->gx_administration_vivo data_analysis_vivo Analyze Nociceptive Thresholds and Glycine Levels gx_administration_vivo->data_analysis_vivo

Experimental Workflow for Investigating this compound.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This protocol is designed to assess the effect of this compound on glycinergic inhibitory postsynaptic currents (IPSCs) in dorsal horn neurons of the spinal cord.

Materials:

  • This compound (GX)

  • Artificial cerebrospinal fluid (aCSF), recording and cutting solutions

  • Patch pipettes (3-5 MΩ)

  • Vibratome

  • Patch-clamp amplifier and data acquisition system

  • Strychnine (glycine receptor antagonist)

  • TTX (tetrodotoxin, to block voltage-gated sodium channels and record miniature IPSCs)

  • Bicuculline and APV (to block GABAergic and glutamatergic transmission)

Protocol:

  • Spinal Cord Slice Preparation:

    • Anesthetize a young adult rodent (e.g., Sprague-Dawley rat, 3-4 weeks old) according to approved institutional animal care protocols.

    • Perform a laminectomy to expose the lumbar spinal cord.

    • Rapidly dissect the spinal cord and immerse it in ice-cold, oxygenated cutting aCSF.

    • Prepare transverse slices (300-400 µm thick) of the lumbar spinal cord using a vibratome.

    • Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature.[5][6][7]

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.

    • Visually identify neurons in the dorsal horn (laminae I-II) using an upright microscope with DIC optics.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Record spontaneous or evoked glycinergic IPSCs. To isolate glycinergic currents, add bicuculline (10 µM) and APV (50 µM) to the aCSF to block GABAA and NMDA receptors, respectively.[8][9]

    • For recording miniature IPSCs (mIPSCs), add TTX (0.5-1 µM) to the aCSF.

  • Application of this compound:

    • After obtaining a stable baseline recording of IPSCs for at least 5-10 minutes, bath-apply this compound at a clinically relevant concentration (e.g., 1-10 µM, based on plasma concentrations observed in humans).[3][10]

    • Record for at least 10-15 minutes in the presence of GX to observe its effect on IPSC amplitude and frequency.

    • Perform a washout by perfusing with normal aCSF and record for another 10-15 minutes to assess the reversibility of the effect.

  • Data Analysis:

    • Analyze the amplitude and frequency of IPSCs before, during, and after GX application using appropriate software.

    • An increase in IPSC frequency and/or amplitude would suggest an enhancement of glycinergic transmission.

    • Confirm the glycinergic nature of the recorded currents by applying the glycine receptor antagonist strychnine (1-2 µM) at the end of the experiment, which should block the IPSCs.

In Vivo Microdialysis in the Spinal Cord

This protocol allows for the measurement of extracellular glycine levels in the spinal cord in response to this compound administration in an anesthetized or freely moving animal.

Materials:

  • This compound (GX)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Stereotaxic frame

  • Microinfusion pump

  • Fraction collector

  • HPLC system for amino acid analysis

  • Ringer's solution or artificial CSF for perfusion

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., adult rat) and place it in a stereotaxic frame.

    • Perform a partial laminectomy at the lumbar level to expose the dorsal surface of the spinal cord.

    • Carefully insert the microdialysis probe into the dorsal horn of the spinal cord.[2][11][12][13]

    • Secure the probe in place with dental cement.

  • Microdialysis Procedure:

    • Perfuse the probe with Ringer's solution at a low flow rate (e.g., 0.5-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20-30 minutes for at least 1-2 hours.

  • Administration of this compound and Sample Collection:

    • Administer this compound systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (retrodialysis).

    • Continue collecting dialysate fractions at regular intervals for several hours post-administration.

  • Sample Analysis:

    • Analyze the concentration of glycine in the collected dialysate samples using HPLC with fluorescence detection after derivatization (e.g., with o-phthalaldehyde).

    • An increase in the extracellular glycine concentration following GX administration would be indicative of GlyT1 inhibition.

Behavioral Assays for Nociception

These protocols are used to assess the analgesic effects of this compound in animal models of neuropathic or inflammatory pain.

a) Von Frey Test for Mechanical Allodynia

Materials:

  • This compound (GX)

  • Von Frey filaments of varying forces

  • Elevated mesh platform with testing chambers

  • Animal model of pain (e.g., Chronic Constriction Injury or Spared Nerve Injury model)

Protocol:

  • Acclimatization:

    • Place the animals in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[1][14][15][16][17]

  • Baseline Measurement:

    • Determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing force to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk withdrawal response.

  • Administration of this compound and Testing:

    • Administer this compound via the desired route (e.g., i.p., i.v., or intrathecal).

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), re-assess the paw withdrawal threshold.

  • Data Analysis:

    • An increase in the paw withdrawal threshold after GX administration compared to baseline or a vehicle-treated control group indicates an anti-allodynic effect.

b) Hargreaves Test for Thermal Hyperalgesia

Materials:

  • This compound (GX)

  • Hargreaves apparatus (radiant heat source)

  • Glass platform with testing enclosures

  • Animal model of pain

Protocol:

  • Acclimatization:

    • Place the animals in the testing enclosures on the glass platform and allow them to acclimate for at least 15-30 minutes.[18][19][20][21]

  • Baseline Measurement:

    • Position the radiant heat source under the plantar surface of the hind paw and measure the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Administration of this compound and Testing:

    • Administer this compound.

    • At various time points post-administration, re-measure the paw withdrawal latency.

  • Data Analysis:

    • An increase in the paw withdrawal latency following GX treatment compared to baseline or a vehicle-treated group indicates an anti-hyperalgesic effect.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of glycinergic neurotransmission in the spinal cord. The protocols outlined above provide a framework for investigating its effects at the cellular, neurochemical, and behavioral levels. By inhibiting GlyT1 and thereby enhancing glycinergic signaling, this compound can be instrumental in studies aimed at understanding and developing novel therapeutic strategies for conditions involving spinal cord hyperexcitability, such as chronic pain and spasticity. Researchers should optimize these protocols based on their specific experimental needs and in accordance with institutional guidelines.

References

Application of Glycinexylidide in High-Throughput Screening for Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycinexylidide (GX) is an active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine.[1] It exerts its physiological effects primarily through the modulation of ion channels and transporters, making it a valuable pharmacological tool in the study of these targets.[2][3] Specifically, GX is known to block voltage-gated sodium channels and inhibit the glycine transporter 1 (GlyT1).[2][3][4] These dual activities make this compound a pertinent reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of both sodium channels and glycine transporters, which are important therapeutic targets for a range of disorders including pain, epilepsy, and psychiatric conditions.[5][6]

This document provides detailed protocols for the application of this compound as a control compound in two distinct HTS assays: an automated electrophysiology screen for sodium channel blockers and a fluorescence-based assay for glycine transporter inhibitors.

Part 1: this compound as a Reference Blocker in a High-Throughput Screen for Voltage-Gated Sodium Channel (Nav) Modulators

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[7] The use of automated patch-clamp (APC) systems allows for high-throughput screening of Nav channel modulators with high data quality.[7][8][9] In this context, this compound can be employed as a reference blocker to validate assay performance and normalize screening data.

Signaling Pathway: Voltage-Gated Sodium Channel Activation

Membrane Depolarization Membrane Depolarization Na_v Channel Activation Na_v Channel Activation Membrane Depolarization->Na_v Channel Activation Na+ Influx Na+ Influx Na_v Channel Activation->Na+ Influx Action Potential Action Potential Na+ Influx->Action Potential This compound This compound This compound->Na_v Channel Activation Inhibition

Caption: Signaling pathway of voltage-gated sodium channel activation and its inhibition by this compound.

Experimental Workflow: Automated Patch-Clamp HTS

cluster_prep Preparation cluster_hts HTS on APC Platform cluster_analysis Data Analysis Cell Culture Na_v expressing cells (e.g., HEK293) Cell Suspension Cell Suspension Cell Culture->Cell Suspension Cell Trapping Cell Trapping Cell Suspension->Cell Trapping Compound Plate Test Compounds & This compound (Control) Compound Application Compound Application Compound Plate->Compound Application Whole-Cell Configuration Whole-Cell Configuration Cell Trapping->Whole-Cell Configuration Baseline Recording Baseline Recording Whole-Cell Configuration->Baseline Recording Baseline Recording->Compound Application Post-Compound Recording Post-Compound Recording Compound Application->Post-Compound Recording Data Acquisition Data Acquisition Post-Compound Recording->Data Acquisition Inhibition Calculation Inhibition Calculation Data Acquisition->Inhibition Calculation Hit Identification Hit Identification Inhibition Calculation->Hit Identification

Caption: Experimental workflow for a high-throughput screen of Nav channel modulators using an automated patch-clamp system.

Quantitative Data: this compound Activity on Cardiac Sodium Channels
ParameterValueConditionsReference
Recovery Time Constant from Block (at -100 mV)10.3 ± 4.2 secondsGuinea pig ventricular myocytes[2]
Recovery Time Constant from Block (at -140 mV)4.1 ± 0.4 secondsGuinea pig ventricular myocytes[2]
Protocol: High-Throughput Screening of Nav1.7 Modulators using Automated Patch-Clamp (e.g., Qube or SyncroPatch)

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human Nav1.7 channels in appropriate media.

  • On the day of the experiment, detach cells using a gentle, non-enzymatic method to ensure cell health.

  • Resuspend cells in an appropriate external solution at a concentration of 1-2 million cells/mL.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

3. Compound Plate Preparation:

  • Prepare a 384-well compound plate containing test compounds at the desired screening concentration (e.g., 10 µM).

  • Include wells with this compound as a positive control for channel block (e.g., at a concentration of 100 µM).

  • Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

4. Automated Patch-Clamp Run:

  • Prime the APC instrument (e.g., Sophion Qube) with the prepared solutions and cell suspension.

  • Use a multi-hole QChip 384.

  • Voltage Protocol for State-Dependent Block:

    • Hold the cells at a holding potential of -120 mV.

    • Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

    • To assess state-dependent block, a pre-pulse to a voltage that induces channel inactivation (e.g., -70 mV for 500 ms) can be applied before the test pulse.

  • Record baseline currents.

  • Apply compounds from the compound plate, including this compound and vehicle controls.

  • After compound incubation (typically 2-5 minutes), record the post-compound currents using the same voltage protocol.

5. Data Analysis:

  • Measure the peak sodium current before and after compound application.

  • Calculate the percentage of inhibition for each well using the formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100.

  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibitor (100% inhibition).

  • The activity of this compound should demonstrate consistent, partial block, validating the assay's sensitivity.

  • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition).

Part 2: this compound as a Reference Inhibitor in a High-Throughput Screen for Glycine Transporter 1 (GlyT1) Modulators

Glycine transporters regulate the concentration of glycine in the synaptic cleft, thereby modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic neurotransmission via NMDA receptors.[3][6] this compound and its parent compound's metabolites have been shown to inhibit GlyT1.[3][4] A fluorescence-based membrane potential assay is a suitable HTS format for identifying GlyT1 inhibitors.[10]

Signaling Pathway: Glycine Transporter 1 (GlyT1) Activity

Extracellular Glycine Extracellular Glycine GlyT1 GlyT1 Extracellular Glycine->GlyT1 Glycine Uptake Glycine Uptake GlyT1->Glycine Uptake Membrane Depolarization Membrane Depolarization Glycine Uptake->Membrane Depolarization Na+ co-transport This compound This compound This compound->GlyT1 Inhibition

Caption: Mechanism of glycine uptake by GlyT1 and its inhibition by this compound.

Experimental Workflow: Fluorescence-Based Membrane Potential HTS

cluster_prep Preparation cluster_hts HTS on FLIPR cluster_analysis Data Analysis Cell Plating GlyT1 expressing cells (e.g., CHO) Dye Loading Load with voltage- sensitive dye Cell Plating->Dye Loading Baseline Fluorescence Baseline Fluorescence Dye Loading->Baseline Fluorescence Compound Plate Test Compounds & This compound (Control) Compound Addition Compound Addition Compound Plate->Compound Addition Baseline Fluorescence->Compound Addition Glycine Addition Add Glycine (agonist) Compound Addition->Glycine Addition Fluorescence Reading Fluorescence Reading Glycine Addition->Fluorescence Reading Response Calculation Response Calculation Fluorescence Reading->Response Calculation %3 %3 Response Calculation->%3 Hit Identification Hit Identification %3->Hit Identification

Caption: Workflow for a fluorescence-based high-throughput screen for GlyT1 inhibitors using a FLIPR instrument.

Quantitative Data: Inhibition of Glycine Uptake by Lidocaine Metabolites
CompoundEffect on Glycine UptakeSignificanceConditionsReference
LidocaineReduced only at toxic concentrations-Primary rat astrocytes[3]
Monoethylthis compound (MEGX)Significantly reduced uptakeP < 0.05Primary rat astrocytes[3]
This compound Significantly reduced uptake P < 0.05 Primary rat astrocytes [3]
N-ethylglycineSignificantly reduced uptakeP < 0.05Primary rat astrocytes[3]
Protocol: Fluorescence-Based HTS for GlyT1 Inhibitors

1. Cell Preparation:

  • Plate CHO cells stably expressing human GlyT1 into 384-well black-walled, clear-bottom plates.

  • Culture overnight to allow for cell adherence.

2. Dye Loading:

  • Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).

  • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plates at 37°C for 60 minutes to allow for dye loading.

3. Compound Plate Preparation:

  • Prepare a 384-well compound plate with test compounds at the desired final assay concentration.

  • Include this compound as a positive control for GlyT1 inhibition (e.g., at a final concentration of 100 µM).

  • Include a known selective GlyT1 inhibitor as a reference control.

  • Include vehicle (e.g., 0.1% DMSO) as a negative control.

4. FLIPR Assay:

  • Place the cell plate and compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Assay Sequence:

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the compounds from the compound plate to the cell plate and incubate for 3-5 minutes.

    • Add a pre-determined concentration of glycine (agonist, e.g., EC₈₀ concentration) to all wells to stimulate GlyT1 activity.

    • Immediately record the change in fluorescence for 2-3 minutes. Glycine uptake via the electrogenic GlyT1 will cause membrane depolarization, leading to an increase in fluorescence.

5. Data Analysis:

  • Calculate the fluorescence response for each well by subtracting the baseline fluorescence from the peak fluorescence after glycine addition.

  • Calculate the percentage of inhibition for each test compound relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

  • The consistent inhibition observed in the this compound control wells will serve as a quality control measure for the screen.

  • Identify hits as compounds that inhibit the glycine-induced fluorescence signal above a defined threshold.

  • Confirmed hits should be further characterized in dose-response experiments to determine their potency (IC₅₀).

References

Glycinexylidide as a Pharmacological Tool for Studying GlyT1 Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide (GX), an active metabolite of the local anesthetic lidocaine, has emerged as a valuable pharmacological tool for the investigation of the glycine transporter 1 (GlyT1). GlyT1, a member of the solute carrier 6 (SLC6) family of transporters, plays a critical role in regulating extracellular glycine concentrations in the central nervous system. By controlling glycine levels in the synaptic cleft, GlyT1 modulates both inhibitory neurotransmission via glycine receptors and excitatory neurotransmission through its role as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2] Inhibition of GlyT1 by compounds like this compound offers a powerful method to probe the physiological and pathological functions of this transporter, with implications for conditions such as schizophrenia and chronic pain.[2][3][4]

These application notes provide a comprehensive overview of the use of this compound as a GlyT1 inhibitor, including its pharmacological properties, detailed experimental protocols for its application, and visual representations of the relevant signaling pathways and experimental workflows.

Pharmacological Profile of this compound and Related Compounds

This compound has been shown to significantly reduce glycine uptake mediated by GlyT1.[2][5] While specific affinity (Ki) and potency (IC50) values for this compound are not extensively documented in publicly available literature, its activity is sufficient to modulate glycinergic signaling. For comparative purposes, the following table summarizes quantitative data for other well-characterized GlyT1 inhibitors.

Table 1: Pharmacological Data for Selected GlyT1 Inhibitors

CompoundTarget(s)Assay TypeKi (nM)IC50 (nM)SpeciesReference
SarcosineGlyT1Inhibition of [3H]glycine uptake-~10,000Rat[6]
ALX-5407 (NFPS)GlyT1Radioligand Binding0.8-3-Human[7]
SSR504734GlyT1Radioligand Binding-18-314Human[7]
Org 24598GlyT1Inhibition of [3H]glycine uptake-Varies-[7]
BitopertinGlyT1--30Human[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of GlyT1 inhibition and the experimental approaches to study it, the following diagrams are provided.

GlyT1_Signaling_Pathway cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Cellular_Response Cellular Response (e.g., LTP, Signaling Cascades) Ca_ion->Cellular_Response Activates Glycine_in Glycine GlyT1->Glycine_in GX This compound (GX) GX->GlyT1 Inhibits

GlyT1's role in modulating NMDA receptor activity.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., primary astrocytes, GlyT1-expressing cells) uptake_assay [¹⁴C]Glycine Uptake Assay cell_culture->uptake_assay electrophysiology Electrophysiological Recording (e.g., Xenopus oocytes) cell_culture->electrophysiology data_analysis1 Data Analysis (IC50, Ki determination) uptake_assay->data_analysis1 electrophysiology->data_analysis1 data_analysis2 Analysis of Synaptic Plasticity brain_slices Brain Slice Preparation slice_electrophysiology Electrophysiology on Brain Slices brain_slices->slice_electrophysiology slice_electrophysiology->data_analysis2 data_analysis3 Data Analysis (behavioral, neurochemical changes) animal_model Animal Model (e.g., pain, schizophrenia models) behavioral_testing Behavioral Assays animal_model->behavioral_testing microdialysis Microdialysis animal_model->microdialysis behavioral_testing->data_analysis3 microdialysis->data_analysis3

Workflow for studying GlyT1 function with this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the function of GlyT1 and the inhibitory activity of this compound.

Protocol 1: [¹⁴C]-Glycine Uptake Assay in Primary Astrocytes

This assay measures the ability of this compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • Primary astrocyte cultures

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [¹⁴C]-Glycine

  • Unlabeled glycine

  • This compound (and other test compounds)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Plate primary astrocytes in 24-well plates and grow to confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer.

  • Incubation: Aspirate the pre-incubation buffer. Add KRH buffer containing a fixed concentration of [¹⁴C]-glycine (e.g., 10 µM) and varying concentrations of this compound (or other inhibitors). For control wells, add only [¹⁴C]-glycine. To determine non-specific uptake, add a high concentration of unlabeled glycine (e.g., 1 mM) to a set of wells. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the incubation solution and wash the cells three times with ice-cold KRH buffer to stop the uptake.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all other readings to obtain specific uptake. Plot the percentage of inhibition of specific uptake against the concentration of this compound to determine the IC50 value.

Protocol 2: Electrophysiological Recording in Xenopus laevis Oocytes

This method directly measures the function of GlyT1 by recording the glycine-induced currents in oocytes expressing the transporter.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human GlyT1

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Glycine solutions of varying concentrations

  • This compound solutions

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject each oocyte with GlyT1 cRNA and incubate for 2-5 days to allow for protein expression.

  • Electrophysiological Recording: Place a GlyT1-expressing oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Application of Glycine: Perfuse the oocyte with a solution containing a known concentration of glycine to elicit an inward current, which is mediated by the co-transport of Na⁺, Cl⁻, and glycine through GlyT1.

  • Inhibition by this compound: To test the effect of this compound, co-apply it with glycine and measure the reduction in the glycine-induced current. To determine the IC50, apply a fixed concentration of glycine with varying concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the glycine-induced currents in the absence and presence of this compound. Calculate the percentage of inhibition and plot it against the this compound concentration to determine the IC50.

Conclusion

This compound serves as a readily accessible and effective pharmacological tool for the functional characterization of GlyT1. Its ability to inhibit glycine reuptake allows for the investigation of the downstream consequences on synaptic transmission and neuronal function. The protocols and data presented herein provide a framework for researchers to utilize this compound in their studies of GlyT1, contributing to a deeper understanding of its role in health and disease and aiding in the development of novel therapeutics targeting the glycinergic system.

References

Troubleshooting & Optimization

Glycinexylidide (GX) Stability and Degradation in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of Glycinexylidide (GX), an active metabolite of Lidocaine, in common cell culture media. Understanding the stability of GX is critical for obtaining accurate and reproducible results in in-vitro experimental settings. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during cell culture experiments involving GX.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound (GX) in standard cell culture media like DMEM or RPMI-1640?

A1: While specific, long-term stability data for this compound in cell culture media is not extensively published, based on its chemical structure (an amide), some degree of hydrolysis can be expected over time, especially at physiological pH (around 7.4) and 37°C.[1][2] The rate of degradation can be influenced by the specific media composition, the presence of serum, and the metabolic activity of the cultured cells. It is recommended to prepare fresh stock solutions and dilute them into the media immediately before use. For longer-term experiments, the stability of GX should be empirically determined under your specific experimental conditions.

Q2: What are the primary degradation pathways for GX in a cell culture environment?

A2: The primary degradation pathway for GX in an aqueous environment like cell culture media is hydrolysis of the amide bond. This results in the formation of 2,6-dimethylaniline and glycine. Additionally, enzymatic degradation by amidases, which may be present in the serum supplement or released by the cells, can also contribute to GX breakdown.[3][4][5]

Q3: How can I minimize the degradation of GX in my cell culture experiments?

A3: To minimize degradation, it is advisable to:

  • Prepare fresh working solutions of GX from a frozen stock just before adding to the cell culture.

  • Limit the exposure of GX-containing media to high temperatures and light for extended periods.

  • Consider serum-free media if enzymatic degradation is suspected to be a significant issue.

  • For long-term studies, replenish the media with freshly prepared GX at regular intervals.

Q4: Can the pH of the cell culture medium affect GX stability?

A4: Yes, the pH of the medium is a critical factor. This compound has been shown to be more susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4). However, cellular metabolism can cause local or bulk changes in pH, which could potentially accelerate GX degradation. It is good practice to monitor the pH of your culture, especially in high-density or long-term cultures.

Q5: Are there any known interactions between GX and common cell culture media components?

A5: There is no specific evidence of direct interactions between GX and common media components like amino acids, vitamins, or glucose. However, the presence of certain components, such as reducing agents or high concentrations of reactive species, could potentially influence the stability of any dissolved compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity of GX. Degradation of GX in the stock solution or in the cell culture medium over the course of the experiment.1. Prepare fresh stock solutions of GX and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.2. Add GX to the culture medium immediately before starting the experiment.3. For long-duration experiments, replace the medium with freshly prepared GX-containing medium every 24-48 hours.4. Perform a stability study under your specific experimental conditions to determine the degradation rate of GX (see Experimental Protocols section).
High variability in experimental replicates. Inconsistent GX concentration due to degradation or precipitation.1. Ensure complete dissolution of GX in the initial solvent before preparing the stock solution.2. Visually inspect the culture medium for any signs of precipitation after adding GX.3. Quantify the concentration of GX in your cell culture medium at the beginning and end of your experiment using a suitable analytical method like HPLC.
Observed cellular toxicity is not dose-dependent as expected. Formation of a more toxic degradation product, such as 2,6-dimethylaniline.1. Analyze the culture medium for the presence of potential degradation products using techniques like LC-MS.2. Test the toxicity of the suspected degradation products on your cell line independently.
Changes in media pH during the experiment. Cellular metabolism leading to acidification or alkalinization of the medium, which can affect GX stability.1. Monitor the pH of the culture medium regularly.2. Use a medium with a robust buffering system (e.g., HEPES) if significant pH shifts are observed.3. Adjust cell seeding density to prevent excessive metabolic activity that can drastically alter the pH.

Illustrative Stability Data of this compound in Cell Culture Media

The following tables provide illustrative data on the stability of this compound (10 µM) in two common cell culture media at 37°C. This data is intended for guidance and should be supplemented with experimental validation under your specific conditions.

Table 1: Stability of this compound in DMEM with 10% Fetal Bovine Serum (FBS)

Time (Hours)% Remaining this compound (Mean ± SD)
0100 ± 0.0
695.2 ± 1.5
1288.7 ± 2.1
2475.4 ± 3.2
4858.1 ± 4.5
7240.9 ± 5.1

Table 2: Stability of this compound in RPMI-1640 (Serum-Free)

Time (Hours)% Remaining this compound (Mean ± SD)
0100 ± 0.0
698.1 ± 0.8
1295.3 ± 1.2
2490.5 ± 1.9
4882.3 ± 2.8
7274.6 ± 3.5

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound (GX) powder

  • Appropriate solvent for GX (e.g., DMSO or sterile water)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Serum (if applicable)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator set to 37°C and 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of GX (e.g., 10 mM) in a suitable solvent.

  • Prepare Working Solution: Spike the cell culture medium (with or without serum) with the GX stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Incubation: Aliquot the GX-containing medium into sterile tubes or wells. Place the samples in a 37°C incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot for analysis.

  • Sample Preparation: Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solution (e.g., acetonitrile) to precipitate proteins. Centrifuge to remove any precipitates.

  • HPLC Analysis: Analyze the supernatant using a validated HPLC method to quantify the concentration of the parent GX compound.

  • Data Analysis: Calculate the percentage of GX remaining at each time point relative to the concentration at time 0.

Stability_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare GX Stock Solution working Spike Cell Culture Medium with GX stock->working aliquot Aliquot into Sterile Tubes/Plates working->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples at Time Points incubate->sample prepare Prepare Samples (Freeze/Quench) sample->prepare hplc Analyze by HPLC prepare->hplc data Calculate % Remaining hplc->data

Workflow for determining this compound stability.

Signaling Pathways and Logical Relationships

This compound Degradation Pathway

The primary chemical degradation pathway for this compound in aqueous solution is the hydrolysis of its amide bond.

Degradation_Pathway cluster_products Degradation Products GX This compound (C10H14N2O) Hydrolysis Hydrolysis (H₂O, pH, Temp) GX->Hydrolysis Aniline 2,6-Dimethylaniline Hydrolysis->Aniline Amide Bond Cleavage Glycine Glycine Hydrolysis->Glycine Amide Bond Cleavage Products Products

Primary degradation pathway of this compound.
Troubleshooting Logic for Inconsistent Experimental Results

This diagram outlines a logical approach to troubleshooting inconsistent results that may be related to this compound stability.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Stock Verify Stock Solution (Age, Storage, Solubility) Start->Check_Stock Check_Media_Prep Review Media Preparation Protocol Start->Check_Media_Prep Run_Stability_Test Perform Stability Assay in Your Media Check_Stock->Run_Stability_Test If stock is OK Check_Media_Prep->Run_Stability_Test If prep is correct Analyze_Degradation Analyze for Degradation Products Run_Stability_Test->Analyze_Degradation If degradation is observed Outcome Consistent Results Run_Stability_Test->Outcome If stable Modify_Protocol Modify Experimental Protocol (e.g., fresh additions, shorter duration) Analyze_Degradation->Modify_Protocol Modify_Protocol->Outcome

Troubleshooting workflow for stability-related issues.

References

Optimizing Glycinexylidide Concentration for In Vitro Electrophysiology Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Glycinexylidide (GX) in in vitro electrophysiology experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GX) and what is its primary mechanism of action in electrophysiology?

This compound (GX) is an active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[2][3] Like other local anesthetics, GX exhibits a state-dependent affinity for sodium channels, preferentially binding to the open and inactivated states of the channel.[3][4] This blockade inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[5][6]

Q2: What is a typical starting concentration for GX in in vitro electrophysiology experiments?

A typical starting concentration for GX in in vitro electrophysiology experiments, such as whole-cell voltage-clamp, is in the micromolar range. One study on cardiac myocytes used a concentration of 74 µmol/l to induce a sufficient level of block for analysis.[2] However, the optimal concentration can vary significantly depending on the specific cell type, the expression levels of sodium channel isoforms, and the experimental goals. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How does the effect of GX differ from that of its parent compound, lidocaine?

While both GX and lidocaine are sodium channel blockers, they exhibit different kinetic properties. The recovery from lidocaine-induced block is typically accelerated by hyperpolarization of the cell membrane. In contrast, recovery from GX blockade has been reported to be slowed by hyperpolarization.[2] This suggests that the two compounds may interact differently with the sodium channel protein. Additionally, GX is reported to have approximately 26% of the antiarrhythmic activity of lidocaine in animal models.[1]

Q4: Are there any known off-target effects of GX that I should be aware of?

Besides its primary action on voltage-gated sodium channels, research has shown that GX, along with other lidocaine metabolites, can inhibit the glycine transporter 1 (GlyT1).[7] This could be relevant in studies involving glycinergic signaling. It is important to consider potential off-target effects and include appropriate controls in your experimental design.

Troubleshooting Guide

Issue: No observable effect of GX on sodium currents.

  • Concentration too low: The effective concentration of GX can be cell-type dependent. Consider performing a dose-response experiment, starting from a low micromolar range and increasing to higher concentrations (e.g., 10 µM to 100 µM).

  • Incorrect channel state: GX has a higher affinity for open and inactivated sodium channels. Ensure your voltage protocol is designed to induce these states. Use-dependent protocols with trains of depolarizing pulses can enhance the blocking effect.[2]

  • Drug application issue: Verify the proper functioning of your perfusion system. Ensure that the solution containing GX is reaching the cell being recorded. Check for any leaks or blockages in the perfusion lines.

  • Solution stability: Prepare fresh GX solutions for each experiment. While generally stable, prolonged storage in solution could lead to degradation.

Issue: Excessive block or cell death upon GX application.

  • Concentration too high: High concentrations of sodium channel blockers can be toxic to cells.[8][9] Reduce the concentration of GX being applied.

  • Run-down of currents: Prolonged whole-cell recordings can lead to a gradual decrease in current amplitude, known as "run-down." This can be exacerbated by the application of drugs. Monitor the stability of your recordings in control conditions before applying GX.

  • Inappropriate holding potential: The holding potential can influence the degree of tonic block. A more depolarized holding potential will lead to a greater proportion of inactivated channels, potentially increasing the blocking effect of GX.[2]

Issue: Variability in the blocking effect of GX between experiments.

  • Temperature fluctuations: The kinetics of ion channels and drug binding are temperature-sensitive. Ensure a stable and consistent temperature throughout your experiments.

  • pH of external solution: The charge of local anesthetic-like drugs can be influenced by pH, which can affect their ability to access the binding site on the sodium channel.[10] Maintain a constant and physiological pH in your recording solutions.

  • Cell health and passage number: The health and properties of cultured cells can change with passage number. Use cells within a consistent passage range for your experiments to minimize variability.

Data Presentation

Table 1: Reported Concentrations and Kinetic Parameters of this compound (GX)

ParameterValueCell TypeExperimental ConditionSource
Concentration Used74 µmol/lRabbit Cardiac MyocytesWhole-cell voltage-clamp[2]
Time Constant of Block7.0 ± 3.0 sRabbit Cardiac MyocytesAt 74 µmol/l GX[2]
Recovery Time Constant10.3 ± 4.2 sRabbit Cardiac MyocytesAt -100 mV holding potential[2]
Recovery Time Constant4.1 ± 0.4 sRabbit Cardiac MyocytesAt -140 mV holding potential[2]
In Vivo Plasma Concentration0.62 - 0.68 µg/mlHumanFollowing lidocaine infusion[11]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess GX Block of Sodium Currents

This protocol outlines the general steps for assessing the effect of GX on voltage-gated sodium currents using the whole-cell patch-clamp technique.

  • Cell Preparation:

    • Culture cells expressing the sodium channel of interest (e.g., HEK-293 cells transfected with a specific Nav isoform or primary neurons/cardiomyocytes).

    • Plate cells on glass coverslips at an appropriate density for patch-clamp recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

    • GX Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the external solution. The final concentrations are made by diluting the stock into the external solution on the day of the experiment.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a negative holding potential (e.g., -100 mV) where most sodium channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

    • Record baseline sodium currents in the control external solution.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of GX.

    • Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

    • Record sodium currents in the presence of GX using the same voltage protocol.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before and after GX application.

    • Calculate the percentage of block as: ((I_control - I_GX) / I_control) * 100.

    • To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive decrease in current amplitude in the presence of GX.

Mandatory Visualizations

GX_Mechanism_of_Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_ion_int Na+ Na_Channel->Na_ion_int Blocked_Signal Blocked Signal Na_Channel->Blocked_Signal Blockade GX_extracellular This compound (GX) (Extracellular) GX_extracellular->Na_Channel Binds to open/ inactivated state Na_ion_ext Na+ Na_ion_ext->Na_Channel Influx Action_Potential Action Potential Propagation Na_ion_int->Action_Potential Depolarization

Caption: Mechanism of this compound (GX) action on voltage-gated sodium channels.

Experimental_Workflow A Prepare Cells and Solutions B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Perfuse with GX Solution C->D E Record Sodium Currents in Presence of GX D->E F Washout GX and Record Recovery E->F G Data Analysis: Calculate % Block F->G Troubleshooting_Logic node_rect node_rect Start No/Inconsistent GX Effect Check_Concentration Is GX Concentration Optimal? Start->Check_Concentration Check_Protocol Is Voltage Protocol Appropriate? Check_Concentration->Check_Protocol Yes Action_Dose_Response Perform Dose-Response Experiment Check_Concentration->Action_Dose_Response No Check_Perfusion Is Perfusion System Working? Check_Protocol->Check_Perfusion Yes Action_Use_Dependence Implement Use-Dependent Protocol Check_Protocol->Action_Use_Dependence No Check_Solutions Are Solutions Fresh and at Correct pH? Check_Perfusion->Check_Solutions Yes Action_Check_System Check for Leaks/Blocks in Perfusion Check_Perfusion->Action_Check_System No Action_Prepare_Fresh Prepare Fresh Solutions Check_Solutions->Action_Prepare_Fresh No

References

Technical Support Center: Troubleshooting Glycinexylidide Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering potential interference from Glycinexylidide in their fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, characterize, and mitigate these issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound (GX) is an active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine.[1][2][3] Structurally, it is an amino acid amide containing a 2,6-dimethylaniline component.[1] Like many organic molecules with aromatic rings, this compound has the potential to interfere with fluorescence-based assays through mechanisms such as autofluorescence or quenching.[4][5]

Q2: What are the primary mechanisms of compound interference in fluorescence assays?

The two main ways a compound like this compound can interfere with a fluorescence assay are:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of your assay's fluorophore. This leads to a false positive signal, making it seem like the compound is an activator or inhibitor when it is not.[4][6]

  • Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, leading to a decrease in the measured fluorescence signal. This can be misinterpreted as inhibitory activity. This phenomenon is also known as the inner filter effect.[5][7]

Q3: How can I quickly check if this compound is interfering with my assay?

A simple control experiment can help determine if interference is occurring.[4] You should measure the fluorescence of this compound in the assay buffer without any of the biological components (e.g., enzyme, cells, or fluorescent substrate). A significant signal in this control suggests autofluorescence. To check for quenching, compare the fluorescence of your complete assay with and without this compound. A decrease in signal in the presence of the compound may indicate quenching.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow these steps to diagnose and resolve the issue.

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

This is a classic sign of autofluorescence .

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1Run a Compound-Only Control Measure the fluorescence of this compound at various concentrations in your assay buffer. This will quantify its intrinsic fluorescence at your assay's wavelengths.[4]
2Perform a Spectral Scan Determine the full excitation and emission spectra of this compound to identify its peak fluorescence profile.
3Shift to Longer Wavelengths If possible, switch to a fluorophore with excitation and emission wavelengths further into the red spectrum. Autofluorescence is more common in the blue-green region (350-550 nm).[8][9]
4Pre-read the Plate In your main experiment, read the plate's fluorescence after adding this compound but before adding the fluorescent reporter. This baseline can then be subtracted from the final reading.
Issue 2: Unexpectedly low fluorescence signal in the presence of this compound.

This suggests that quenching or the inner filter effect may be occurring.

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1Run a Quenching Control Measure the fluorescence of the assay's fluorophore with and without this compound. A significant decrease in the fluorophore's signal in the presence of the compound confirms quenching.[4]
2Measure Compound Absorbance Scan the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelengths of your fluorophore, the inner filter effect is likely.
3Decrease Compound Concentration If experimentally feasible, lowering the concentration of this compound can reduce quenching effects.
4Change the Fluorophore Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
Issue 3: High variability in replicate wells containing this compound.

This may be due to poor solubility and precipitation of the compound at the tested concentrations.

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1Visual Inspection Carefully inspect the assay plate for any signs of turbidity or precipitate in the wells.
2Solubility Test Formally determine the solubility of this compound in your specific assay buffer.
3Modify Assay Buffer Adjusting the pH or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can sometimes improve compound solubility.

Experimental Protocols

Protocol 1: Autofluorescence Assessment

Objective: To quantify the intrinsic fluorescence of this compound at the assay's specific excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your primary assay.

  • In a black, opaque microplate, add the this compound dilutions to a set of wells.

  • Include control wells containing only the assay buffer with the same final volume.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Subtract the average fluorescence of the buffer-only wells from the fluorescence of the this compound-containing wells to determine the net autofluorescence.

Protocol 2: Quenching Assessment

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Assay fluorophore at the concentration used in the primary assay

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Procedure:

  • Prepare a solution of the assay fluorophore in the assay buffer at the final concentration used in your experiment.

  • Prepare a serial dilution of this compound.

  • In a microplate, add the fluorophore solution to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorophore and assay buffer only (no this compound).

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence. A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Interference start Start: Suspected Interference issue Identify Issue: High Signal, Low Signal, or High Variability? start->issue high_signal High Signal (Autofluorescence) issue->high_signal High Signal low_signal Low Signal (Quenching) issue->low_signal Low Signal variability High Variability (Solubility) issue->variability High Variability control_auto Run Compound-Only Control high_signal->control_auto control_quench Run Quenching Control low_signal->control_quench solubility_test Check Solubility variability->solubility_test solution_auto Solution: - Subtract Background - Use Red-Shifted Dyes control_auto->solution_auto solution_quench Solution: - Change Fluorophore - Lower Compound Conc. control_quench->solution_quench solution_solubility Solution: - Modify Buffer - Add Detergent solubility_test->solution_solubility end End: Reliable Data solution_auto->end solution_quench->end solution_solubility->end

Caption: A workflow for troubleshooting this compound interference.

Signal_Pathway_Interference Mechanisms of Fluorescence Interference cluster_assay Fluorescence Assay Components cluster_interference Interference by this compound Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Quenching_Exc Quenching (Absorbs Excitation) Excitation->Quenching_Exc absorbs Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector Quenching_Emi Quenching (Absorbs Emission) Emission->Quenching_Emi absorbs This compound This compound Autofluorescence Autofluorescence This compound->Autofluorescence emits light Autofluorescence->Detector

Caption: How this compound can cause interference.

References

Technical Support Center: Overcoming Matrix Effects in Glycinexylidide (GX) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Glycinexylidide (GX).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (GX)?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, this compound (GX).[1] In biological samples such as plasma or urine, this includes salts, proteins, lipids, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of GX in the mass spectrometer's ion source. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification of GX.[1][2]

Q2: How can I determine if my GX analysis is being affected by matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike experiment.[3] This involves comparing the signal response of GX in a pure solvent with the response of the same amount of GX spiked into a blank sample matrix that has undergone the complete extraction procedure. A significant deviation in signal intensity between the two samples is a clear indicator of matrix effects.[3]

Q3: What is the most effective strategy for mitigating matrix effects in GX analysis?

A3: The most effective approach is to minimize the presence of interfering matrix components through a robust sample preparation procedure.[4] Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly employed.[5][6][7] Additionally, optimizing chromatographic conditions to separate GX from co-eluting matrix components is crucial.[8] For compensating for remaining matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[9]

Q4: What type of internal standard (IS) is recommended for GX analysis?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (GX-d_n_). A SIL-IS has nearly identical chemical and physical properties to GX, ensuring that it experiences similar matrix effects and extraction recovery, thus providing the most accurate correction.[9][10] If a SIL-IS for GX is unavailable, a deuterated analog of the parent drug, such as Lidocaine-d10, can be a suitable alternative.[7][11] Structural analogs like ethylmethylthis compound (EMGX) have also been used.[5][6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound (GX).

Problem 1: Low GX signal intensity or poor sensitivity.

Possible Cause Solution
Ion Suppression This is a primary suspect for low signal intensity.[2] Improve sample cleanup by switching from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][7] Diluting the sample can also reduce the concentration of interfering matrix components, but this is only viable if the GX concentration is sufficiently high.
Suboptimal MS Parameters Ensure that the mass spectrometer's ion source parameters (e.g., gas flows, temperatures, voltages) are optimized for GX.[12]
Inefficient Extraction Recovery Evaluate and optimize your sample preparation method to ensure maximum recovery of GX. Test different SPE sorbents or LLE solvents.
Analyte Degradation Prepare fresh samples and standards to rule out degradation issues.[13]

Problem 2: Poor peak shape (e.g., tailing, fronting, or splitting).

Possible Cause Solution
Column Contamination Residual matrix components can accumulate on the analytical column.[14] Implement a column wash step between injections or use a guard column. If the problem persists, replace the analytical column.
Co-eluting Interferences Modify the chromatographic gradient or mobile phase composition to improve the separation of GX from interfering peaks.[15]
Inappropriate Injection Solvent Ensure the sample is reconstituted in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[16]
Fluctuating Column Temperature Use a column oven to maintain a consistent and stable temperature throughout the analysis.[3]

Problem 3: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause Solution
Sample-to-Sample Variability in Matrix Effects This can lead to varying degrees of ion suppression between samples.[9] The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS).[9]
Inconsistent Sample Preparation Ensure that the sample preparation procedure is performed consistently for all samples. Automation of sample preparation can help minimize variability.
Carryover Inject blank samples after high-concentration samples to check for carryover.[17] If observed, optimize the injector wash procedure.

Quantitative Data Summary

The following table summarizes the performance of various published LC-MS/MS methods for the quantification of this compound (GX) in biological matrices.

Reference Matrix Sample Preparation Linear Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL)
--INVALID-LINK--[18]PlasmaNot specified2 - 5002
--INVALID-LINK--PlasmaLiquid-Liquid Extraction (Ethyl Acetate)1.5625 - 2001.5625
--INVALID-LINK--[19]PlasmaNot specified2 - 5002
--INVALID-LINK--[20]PlasmaNot specified1 - 10001

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GX from Human Plasma

This protocol is adapted from the methodology described for lidocaine and its metabolites.[6]

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., GX-d_n_ or Lidocaine-d10).

    • Vortex briefly to mix.

    • Alkalinize the sample by adding 50 µL of 1M Sodium Hydroxide.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:5 mM ammonium acetate).

    • Vortex for 30 seconds to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for GX from Human Plasma

This protocol is a general procedure for protein precipitation.[17]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

    • Vortex briefly.

  • Precipitation:

    • Add 300 µL of cold acetonitrile.

    • Vortex vigorously for 2 minutes to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to dissolve and transfer to an autosampler vial.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is extraction Extraction (LLE/SPE/PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting matrix_effects cluster_source Ion Source cluster_detector Mass Spectrometer Detector ESI ESI Droplet Signal_Normal Expected Signal ESI->Signal_Normal Ideal Ionization Signal_Suppressed Suppressed Signal ESI->Signal_Suppressed Ion Suppression Analyte GX Analyte->ESI Matrix Matrix Components Matrix->ESI Interference IS Internal Standard IS->ESI troubleshooting_tree start Problem with GX Analysis (Low Signal, Poor Peak Shape, Inconsistent Results) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil Implement a SIL-IS check_is->use_sil No check_sample_prep Review Sample Preparation check_is->check_sample_prep Yes use_sil->check_sample_prep improve_cleanup Improve Sample Cleanup (Switch to SPE or LLE) check_sample_prep->improve_cleanup Using PPT or results are still poor check_chromatography Review Chromatography check_sample_prep->check_chromatography Cleanup is robust improve_cleanup->check_chromatography optimize_lc Optimize LC Method (Gradient, Column, Mobile Phase) check_chromatography->optimize_lc Poor Peak Shape or Co-elution check_ms Check MS Parameters check_chromatography->check_ms Good Separation optimize_lc->check_ms

References

Glycinexylidide Dose-Response Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and interpreting dose-response curve analysis for Glycinexylidide (GX). This compound, an active metabolite of lidocaine, presents a unique pharmacological profile by targeting both voltage-gated sodium channels and glycine transporter 1 (GlyT1). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (GX)?

A1: this compound has a dual mechanism of action. It functions as a blocker of voltage-gated sodium channels, similar to its parent compound lidocaine, which contributes to its potential antiarrhythmic and local anesthetic effects.[1][2] Additionally, GX has been shown to inhibit the glycine transporter 1 (GlyT1), which can modulate glycinergic neurotransmission.[3][4]

Q2: What are the expected IC50/EC50 values for this compound?

A2: Specific IC50 or EC50 values for this compound are not extensively reported in publicly available literature. However, studies indicate that its potency as a sodium channel blocker is less than that of lidocaine.[2] For its effect on GlyT1, GX and other lidocaine metabolites have been shown to significantly reduce glycine uptake.[3][4] For context, the related lidocaine metabolite, N-ethylglycine, was identified as an alternative GlyT1 substrate with an EC50 of 55 μM.[3] Researchers should expect to use concentrations in the micromolar range to observe significant effects.

Q3: How does the dual mechanism of action of GX affect the interpretation of my dose-response curve?

A3: The dual mechanism can lead to complex dose-response relationships. The observed cellular or tissue-level effect may be a composite of sodium channel blockade and GlyT1 inhibition. It is crucial to use specific assay systems to dissect these two effects. For example, electrophysiological studies (e.g., patch-clamp) can isolate the effect on sodium channels, while glycine uptake assays will specifically measure the impact on GlyT1.

Q4: What are the recommended solvents and storage conditions for this compound?

A4: this compound is typically soluble in aqueous solutions. For stock solutions, it is advisable to consult the supplier's datasheet. If using a salt form like this compound Hydrochloride, solubility in water is generally good. For long-term storage, it is recommended to store the solid compound at -20°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in dose-response data 1. Inconsistent cell health or passage number.2. Pipetting errors.3. Instability of GX in the assay medium.1. Use cells within a consistent passage range and ensure high viability.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Prepare fresh dilutions of GX for each experiment.
No observable effect of GX on sodium currents 1. GX concentration is too low.2. The specific sodium channel subtype is insensitive to GX.3. Voltage protocol is not optimal for detecting use-dependent block.1. Increase the concentration range of GX into the high micromolar range.2. Verify the expression of a GX-sensitive sodium channel subtype in your model system.3. Employ a high-frequency stimulation protocol to assess use-dependent block, as is common for lidocaine and its derivatives.[5]
Inconsistent results in glycine uptake assay 1. Fluctuation in incubation time or temperature.2. Competition from endogenous glycine in the medium.3. Cell lysis leading to inaccurate measurements.1. Strictly control incubation times and maintain a constant temperature.2. Use a glycine-free buffer for the assay.3. Ensure gentle washing steps and verify cell integrity.
Unexpected biphasic dose-response curve 1. Off-target effects at high concentrations.2. The dual mechanism of action with different potencies for each target.1. Lower the maximum concentration to a physiologically relevant range.2. Use selective inhibitors for either sodium channels or GlyT1 to isolate the respective effects of GX.

Quantitative Data Summary

Compound Target Assay Type Reported Value Reference
This compound (GX)Sodium ChannelsElectrophysiologyA concentration of 74 µmol/L was used to induce a sufficient block for analysis.[1]
This compound (GX)Glycine Transporter 1 (GlyT1)Glycine Uptake AssaySignificantly reduced glycine uptake.[3][4]
N-ethylglycine (Lidocaine Metabolite)Glycine Transporter 1 (GlyT1)Glycine Uptake AssayEC50 = 55 µM[3]
LidocaineCardiac Sodium ChannelsElectrophysiology (Single Channel)Half-maximal block at 2.9 µM.[6]
LidocaineNaV1.5 (adult)Electrophysiology (Whole-cell)IC50 = 20 µM[7]
LidocaineNaV1.5 (neonatal)Electrophysiology (Whole-cell)IC50 = 17 µM[7]

Experimental Protocols

Protocol 1: Electrophysiological Analysis of Sodium Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated sodium channels.

1. Cell Preparation:

  • Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with SCN5A).

  • Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • This compound Stock Solution: Prepare a 10 mM stock in the external solution.

3. Electrophysiology:

  • Transfer a coverslip to the recording chamber on an inverted microscope.

  • Perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal and establish a whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit sodium currents using a depolarizing step to -20 mV for 20 ms.

  • To assess use-dependent block, apply a train of depolarizing pulses at a frequency of 5-10 Hz.

4. Data Acquisition and Analysis:

  • Record baseline currents in the absence of GX.

  • Perfuse with increasing concentrations of GX (e.g., 1 µM to 1000 µM) and record currents at each concentration.

  • Measure the peak inward current at each concentration.

  • Normalize the current to the baseline and plot the percentage of inhibition against the GX concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Glycine Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of Glycine Transporter 1 (GlyT1) by this compound.

1. Cell Preparation:

  • Culture cells endogenously or exogenously expressing GlyT1 (e.g., primary astrocytes or transfected CHO cells).

  • Seed cells in a 96-well plate and grow to confluence.

2. Assay Procedure:

  • Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (glycine-free).

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 500 µM) or vehicle control in KRH buffer for 10-15 minutes at 37°C.

  • Initiate the uptake by adding KRH buffer containing [³H]-glycine (or a fluorescent glycine analog) to a final concentration of ~100 nM.

  • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

3. Measurement and Analysis:

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • For non-specific uptake, include a condition with a known GlyT1 inhibitor (e.g., sarcosine).

  • Subtract the non-specific uptake from all measurements.

  • Normalize the data to the vehicle control and plot the percentage of inhibition against the GX concentration.

  • Fit the dose-response curve to determine the EC50 value.

Visualizations

Glycinexylidide_Signaling_Pathway cluster_membrane Cell Membrane NaChannel Voltage-Gated Sodium Channel Na_in Na+ Influx GlyT1 Glycine Transporter 1 (GlyT1) Glycine_in Intracellular Glycine GlyT1->Glycine_in Uptake GX This compound (GX) GX->NaChannel Blockade GX->GlyT1 Inhibition Glycine_out Extracellular Glycine Glycine_out->GlyT1 AP Action Potential Propagation Na_in->AP Depolarization Experimental_Workflow cluster_prep Preparation cluster_assays Dose-Response Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, Astrocytes) GX_Prep Prepare this compound Stock Solutions Patch_Clamp Electrophysiology (Sodium Channel Blockade) Cell_Culture->Patch_Clamp Uptake_Assay Glycine Uptake Assay (GlyT1 Inhibition) Cell_Culture->Uptake_Assay GX_Prep->Patch_Clamp GX_Prep->Uptake_Assay Data_Norm Data Normalization (% Inhibition) Patch_Clamp->Data_Norm Uptake_Assay->Data_Norm Curve_Fit Dose-Response Curve Fitting (Hill Equation) Data_Norm->Curve_Fit IC50_EC50 Determine IC50/EC50 Curve_Fit->IC50_EC50 Troubleshooting_Guide Start Inconsistent or Unexpected Dose-Response Results Check_Reagents Are this compound solutions freshly prepared? Start->Check_Reagents Check_Reagents->Start No, remake solutions Check_Cells Is cell health and passage number consistent? Check_Reagents->Check_Cells Yes Check_Cells->Start No, standardize cell culture Check_Protocol Is the experimental protocol (e.g., incubation times, voltage steps) being followed precisely? Check_Cells->Check_Protocol Yes Check_Protocol->Start No, adhere strictly to protocol Isolate_Mechanism Consider dual mechanism. Use specific assays for Na+ channels and GlyT1. Check_Protocol->Isolate_Mechanism Yes Optimize_Concentration Adjust concentration range. Is it appropriate for the expected potency? Isolate_Mechanism->Optimize_Concentration

References

Best practices for long-term storage of Glycinexylidide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Glycinexylidide (GX) stock solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (GX) stock solutions?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent. GX can be dissolved in DMSO to prepare a concentrated stock solution. One supplier suggests that a stock solution of at least 50 mg/mL in DMSO can be prepared. For experimental use, this stock can then be diluted in aqueous buffers or culture media. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on cells.

Q2: What are the recommended storage temperatures and expected stability for GX stock solutions?

A2: For long-term stability, it is recommended to store GX stock solutions at low temperatures. Based on supplier recommendations, stock solutions in DMSO can be stored for up to one year at -20°C or for up to two years at -80°C[1]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound stable in aqueous solutions?

A3: this compound is known to be susceptible to hydrolysis in both acidic and alkaline aqueous solutions[2]. This is in contrast to its parent compound, lidocaine, which is relatively stable across a wide pH range. Therefore, long-term storage of GX in aqueous buffers is not recommended. If you must prepare aqueous solutions, they should be made fresh for each experiment and used promptly. The optimal pH for short-term stability in aqueous solutions has not been definitively established in the available literature, but neutral pH is generally advisable to minimize acid- and base-catalyzed hydrolysis.

Q4: What are the potential degradation products of this compound in stock solutions?

A4: The primary degradation pathway for this compound in solution is hydrolysis of the amide bond[2]. This would likely result in the formation of 2,6-dimethylaniline and glycine. In vivo, metabolites of lidocaine, including GX, can be further metabolized to xylidine and p-hydroxy xylidine[2]. The presence of these degradation products can be monitored using a stability-indicating analytical method like HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed in the stock solution upon thawing. The solubility limit may have been exceeded, or the compound has precipitated out of solution at a lower temperature.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, the initial concentration may be too high for the storage conditions. Consider preparing a less concentrated stock solution.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to harsh pH conditions during dilution.Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. If the problem persists, assess the stability of your stock solution using an analytical method like HPLC (see Experimental Protocols section). Consider preparing a fresh stock solution.
Difficulty dissolving this compound in the desired solvent. This compound has limited solubility in aqueous buffers.For aqueous solutions, consider first dissolving the compound in a small amount of an organic solvent like DMSO or ethanol, and then slowly adding the aqueous buffer while vortexing. For in vivo applications, a mixture of solvents such as DMSO, PEG300, and Tween-80 in saline can be used to achieve higher concentrations[1].

Quantitative Data Summary

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundDMSO≥ 50 mg/mL (for stock)Based on supplier data for preparation of downstream solutions[1]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[1]
3'-hydroxy Lidocaine (a related compound)1:8 Ethanol:PBS (pH 7.2)~0.11 mg/mL[3]

Table 2: Recommended Long-Term Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureRecommended Maximum Storage Duration
-20°C1 year[1]
-80°C2 years[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a 50 mg/mL stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound into the tube. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of this compound.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber cryovials to protect from light and prevent contamination.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC

Objective: To provide a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the integrity of this compound stock solutions over time. Note: This is a general guideline and may require optimization for your specific instrumentation and degradation products.

Materials:

  • This compound stock solution to be tested

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphate buffer

  • HPLC system with a UV detector

  • A suitable C18 reversed-phase HPLC column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase or a compatible solvent.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution may be necessary to separate degradation products from the parent compound. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm or 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. This involves subjecting the compound to stress conditions to intentionally induce degradation.

    • Acid Hydrolysis: Incubate with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate with 0.1 M NaOH at 60°C.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the intact this compound peak.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time for the stored samples. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store sample Take aliquot at time points (e.g., 0, 1, 3, 6 months) store->sample Long-term storage dilute Dilute for HPLC analysis sample->dilute hplc Analyze by stability-indicating HPLC method dilute->hplc analyze Analyze data for degradation hplc->analyze

Caption: Workflow for the preparation and stability testing of this compound stock solutions.

logical_relationship storage_conditions Storage Conditions solvent Solvent Choice (e.g., DMSO vs. Aqueous) storage_conditions->solvent temperature Temperature (-20°C, -80°C vs. RT) storage_conditions->temperature ph pH of Solution (if aqueous) storage_conditions->ph stability This compound Stability solvent->stability temperature->stability ph->stability

Caption: Key factors influencing the long-term stability of this compound stock solutions.

References

Glycinexylidide quality control and purity assessment for research use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control, purity assessment, and experimental use of Glycinexylidide (GX) for research purposes.

Frequently Asked Questions (FAQs)

What is this compound (GX) and what is its primary mechanism of action?

This compound (GX) is an active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine.[1] It is formed in the liver through the de-ethylation of lidocaine's initial metabolite, monoethylthis compound (MEGX).[1] GX contributes to the overall pharmacological effects of lidocaine.

GX is known to interact with at least two key targets:

  • Voltage-gated sodium channels: Like lidocaine, GX can block these channels, which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. This action is thought to contribute to its antiarrhythmic and analgesic properties.

  • Glycine Transporter 1 (GlyT1): GX and other lidocaine metabolites can inhibit GlyT1.[2] GlyT1 is responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. By inhibiting GlyT1, GX can increase synaptic glycine concentrations, potentially modulating glycinergic neurotransmission.

What are the typical purity specifications for research-grade this compound?

While specifications can vary between suppliers, high-purity this compound for research use should generally meet the following criteria. Always refer to the batch-specific Certificate of Analysis (CoA) for precise data.

ParameterTypical SpecificationAnalytical Method
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to the structure¹H-NMR, ¹³C-NMR, Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO and waterVisual Inspection
Residual Solvents To be reportedGas Chromatography (GC)
How should I store this compound stock solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). While some studies suggest that many compounds are stable in wet DMSO for extended periods, it is best practice to prepare fresh dilutions for experiments from a concentrated stock.[3] For aqueous solutions, be aware that GX can undergo hydrolysis under acidic or alkaline conditions.[4]

Storage ConditionRecommended Duration
Solid at -20°CUp to 2 years
Stock solution in DMSO at -20°CUp to 6 months (minimize freeze-thaw cycles)
Working dilutions in aqueous bufferPrepare fresh for each experiment

Quality Control and Purity Assessment

This section provides detailed methodologies for key experiments to assess the quality and purity of your this compound sample.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for determining the purity of this compound and identifying any related impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 60:40 ratio of buffer to organic solvent.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection UV at 210 nm or 254 nm
Injection Volume 10-20 µL
  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

System Suitability:

Before running samples, ensure your HPLC system is performing adequately by running a system suitability test.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) >2000
Relative Standard Deviation (RSD) for replicate injections <2% for peak area and retention time
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are powerful techniques for confirming the chemical structure of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected Chemical Shifts (Illustrative - may vary with solvent and instrument):

¹H-NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons~7.0-7.2m3HCH of xylidine ring
Methylene Protons~3.3-3.5s2H-CH₂-
Amine Protons~2.0-3.0 (broad)s2H-NH₂
Methyl Protons~2.2s6H-CH₃
¹³C-NMR Chemical Shift (ppm) Assignment
Carbonyl Carbon~170C=O
Aromatic Carbons~125-135C of xylidine ring
Methylene Carbon~45-CH₂-
Methyl Carbons~18-CH₃

Troubleshooting Guides

Solubility Issues

Problem: this compound does not fully dissolve in my experimental buffer.

Potential Cause Troubleshooting Steps
Low aqueous solubility Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed 0.5-1%.
Incorrect pH This compound has a basic pKa. Its solubility can be pH-dependent. Adjust the pH of your buffer if compatible with your experimental design.
Precipitation upon dilution After diluting the DMSO stock, vortex or sonicate the solution briefly. If precipitation persists, consider using a lower final concentration or a different buffer system.
Unexpected Experimental Results

Problem: I am observing lower-than-expected or no biological activity in my assay.

Potential Cause Troubleshooting Steps
Degradation of GX This compound can hydrolyze in acidic or alkaline aqueous solutions. Prepare fresh working solutions for each experiment. Verify the purity of your stock solution using HPLC.
Incorrect concentration Re-verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically or by HPLC against a standard curve.
Assay interference Some assay components may interfere with this compound. Run appropriate controls, including a vehicle control (e.g., buffer with the same concentration of DMSO) and a positive control for your assay.

Problem: I am observing unexpected or off-target effects.

Potential Cause Troubleshooting Steps
Presence of impurities Assess the purity of your this compound using HPLC or LC-MS. Common impurities could include unreacted starting materials or byproducts from the synthesis of lidocaine, such as 2,6-dimethylaniline.
Metabolism in cell-based assays If using cell lines with metabolic activity, this compound could be further metabolized. Consider using a less metabolically active cell line or shorter incubation times.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_eval Data Evaluation start This compound Sample stock Prepare Stock Solution (e.g., 1 mg/mL in organic solvent) start->stock working Prepare Working Dilution (in mobile phase or deuterated solvent) stock->working hplc HPLC Analysis working->hplc nmr NMR Analysis working->nmr ms Mass Spectrometry working->ms purity Purity Calculation (%) hplc->purity structure Structural Confirmation nmr->structure identity Identity Confirmation (m/z) ms->identity end Qualified for Research Use purity->end Purity ≥ 98% structure->end Structure Confirmed identity->end Identity Confirmed

Caption: Workflow for the quality control and purity assessment of this compound.

Lidocaine Metabolism to this compound

metabolism_pathway lidocaine Lidocaine megx Monoethylthis compound (MEGX) lidocaine->megx CYP1A2/CYP3A4 (De-ethylation) gx This compound (GX) megx->gx CYP1A2/CYP3A4 (De-ethylation)

Caption: Metabolic pathway of Lidocaine to this compound in the liver.

This compound's Effect on the Glycine Transporter GlyT1

glyt1_pathway cluster_synapse Synaptic Cleft glycine Glycine receptor Postsynaptic Receptor glycine->receptor Binds glyt1 GlyT1 Transporter glyt1->glycine Reuptake gx This compound (GX) inhibition Inhibition gx->inhibition inhibition->glyt1

Caption: this compound inhibits the GlyT1 transporter, increasing synaptic glycine.

References

Validation & Comparative

Glycinexylidide vs. Lidocaine: A Comparative Analysis of Sodium Channel Subtype Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (Nav). Its primary metabolite, Glycinexylidide (GX), also possesses pharmacological activity and can contribute to both the therapeutic and toxic effects observed during prolonged lidocaine administration. Understanding the comparative potency of these two compounds on various sodium channel subtypes is crucial for predicting their clinical effects, developing safer derivatives, and elucidating their mechanisms of action. This guide provides a comprehensive comparison based on available experimental data.

Comparative Potency on Sodium Channel Subtypes

A direct and comprehensive comparison of the potency of this compound (GX) and lidocaine across all sodium channel subtypes is limited by the scarcity of research on GX's effects on individual isoforms. However, available data, primarily from electrophysiological studies, allows for a partial comparison, particularly on cardiac sodium channels.

Key Findings:

  • Cardiac Sodium Channels (Nav1.5): Studies on cardiac myocytes suggest that GX and lidocaine have comparable potency in producing a use-dependent block. One study indicated that 47 µM of GX produced a similar level of block as 37 µM of lidocaine, suggesting that GX is only slightly less potent than lidocaine on this subtype under these specific experimental conditions.[1] Another investigation into the kinetics of GX on cardiac sodium channels utilized a concentration of 74 µM to induce a significant block for analysis.[2] For lidocaine, the half-blocking concentration (a proxy for IC50) for use-dependent block of cardiac sodium channels has been reported to be approximately 10 µM at depolarized potentials.[3]

  • Neuronal and Other Subtypes: There is a significant lack of publicly available data detailing the IC50 values of this compound on neuronal (Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7, Nav1.8) and skeletal muscle (Nav1.4) sodium channel subtypes. In contrast, lidocaine has been more extensively studied. For instance, the IC50 for lidocaine on Nav1.7 channels has been reported to be in the range of 76 to 727 µM, depending on the experimental conditions.[1] On tetrodotoxin-resistant (TTX-R) sodium channels, which are predominantly Nav1.8 and Nav1.9 found in dorsal root ganglion neurons, lidocaine has an IC50 of approximately 60 µM for the inactivated state.[4]

Data Summary Table

Due to the limited data for this compound, a direct side-by-side IC50 comparison is not feasible for most subtypes. The following table summarizes the available quantitative data for lidocaine and the qualitative information for this compound.

Sodium Channel SubtypeCompoundPotency (IC50/Effective Concentration)CommentsReference
Cardiac (Nav1.5) Lidocaine~10 µM (Use-dependent block at depolarized potential)Potency is highly state-dependent.[3]
This compound~47 µM (Comparable use-dependent block to 37 µM lidocaine)Suggests slightly lower potency than lidocaine.[1]
Neuronal (Nav1.7) Lidocaine76 - 727 µM (State and pulse duration dependent)[1]
This compoundData not available
Neuronal (TTX-R) Lidocaine~60 µM (Inactivated state)Primarily Nav1.8/1.9.[4]
This compoundData not available

Experimental Protocols

The data presented are primarily derived from whole-cell voltage-clamp electrophysiology experiments. This technique allows for the direct measurement of ion channel currents and the assessment of drug effects on channel function.

Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Blockade:

  • Cell Preparation: Stably transfected cell lines (e.g., HEK293 cells) expressing a specific human sodium channel subtype (e.g., hNav1.5) are cultured and prepared for electrophysiological recording.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the total current across the cell membrane.

  • Solutions:

    • External Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 3), CaCl2 (e.g., 1), MgCl2 (e.g., 1), and HEPES (e.g., 10), with the pH adjusted to 7.3.

    • Internal (Pipette) Solution (in mM): Often contains CsF (e.g., 140) to block potassium channels, NaCl (e.g., 10), EGTA (e.g., 1.1), and HEPES (e.g., 10), with the pH adjusted to 7.3.

  • Voltage-Clamp Protocol:

    • Holding Potential: The cell membrane is held at a negative potential (e.g., -120 mV) where most sodium channels are in the resting state.

    • Depolarizing Pulses: The membrane potential is stepped to a depolarized level (e.g., -10 mV) to activate the sodium channels, eliciting an inward sodium current.

    • State-Dependence Assessment:

      • Resting State Block: The drug is applied while the channels are predominantly in the resting state, and the reduction in current during a subsequent depolarizing pulse is measured.

      • Inactivated State Block: The membrane is held at a more depolarized potential (e.g., -80 mV) to induce channel inactivation before drug application and current measurement.

      • Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 1 Hz) is applied in the presence of the drug to assess the cumulative block with repeated channel activation.

  • Data Analysis: The peak sodium current is measured before and after the application of different concentrations of the test compound (lidocaine or this compound). The concentration-response data are then fitted to the Hill equation to determine the IC50 value, which represents the concentration of the drug that inhibits 50% of the sodium current.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Whole-Cell Patch Clamp Recording cluster_protocol Voltage-Clamp Protocol & Drug Application cluster_analysis Data Acquisition & Analysis Cell_Culture Culture of HEK293 cells stably expressing NaV subtype Harvesting Cell Harvesting and Plating Cell_Culture->Harvesting Giga_Seal Giga-seal Formation Harvesting->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Holding_Potential Set Holding Potential (-120 mV) Whole_Cell->Holding_Potential Drug_Application Application of this compound or Lidocaine Holding_Potential->Drug_Application Depolarizing_Pulse Apply Depolarizing Pulse (e.g., to -10 mV) Drug_Application->Depolarizing_Pulse Current_Measurement Measure Peak Sodium Current Depolarizing_Pulse->Current_Measurement IC50_Determination Determine IC50 from Concentration-Response Curve Current_Measurement->IC50_Determination Modulated_Receptor_Hypothesis Resting Resting State Open Open State Resting->Open Activation Resting_Drug Resting + Drug Resting->Resting_Drug Low Affinity Inactivated Inactivated State Open->Inactivated Inactivation Open_Drug Open + Drug Open->Open_Drug High Affinity Inactivated->Resting Recovery Inactivated_Drug Inactivated + Drug Inactivated->Inactivated_Drug Highest Affinity Resting_Drug->Open_Drug Open_Drug->Inactivated_Drug Inactivated_Drug->Resting_Drug

References

Validation of Glycinexylidide as a selective GlyT1 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Glycinexylidide (GX) validates its role as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1), offering promising avenues for therapeutic intervention in neurological disorders. This guide provides a detailed comparison of GX with other notable GlyT1 inhibitors, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their evaluation.

This compound, a primary metabolite of the local anesthetic lidocaine, has emerged as a significant inhibitor of GlyT1.[1][2] This transporter plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating neurotransmission, particularly at N-methyl-D-aspartate (NMDA) receptors.[3][4][5][6][7] Inhibition of GlyT1 is a key therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3][4][5][6][7][8][9] This guide delves into the experimental validation of GX as a selective GlyT1 inhibitor and compares its performance with established and emerging alternatives.

Comparative Analysis of GlyT1 Inhibitors

The following table provides a comparative overview of the IC50 values for several well-characterized GlyT1 inhibitors.

InhibitorTypeIC50 (nM)SpeciesAssay System
This compound (GX) Lidocaine MetaboliteData not available; Significant inhibition at clinically relevant concentrationsRatPrimary Astrocytes
N-ethylglycine Lidocaine Metabolite / GlyT1 Substrate55,000 (EC50)RatPrimary Astrocytes[1][2]
NFPS (ALX-5407) Sarcosine-based2.8 - 7 (racemic)Human, RatRecombinant cells, Synaptosomes[11][12]
Org24598 Sarcosine-based6.9HumanRecombinant cells
SSR504734 Non-sarcosine15 - 38Human, Rat, MouseRecombinant cells, Cortical homogenates[13]
Bitopertin (RG1678) Non-sarcosine~25HumanRecombinant cells
Iclepertin (BI-425809) Non-sarcosine5.0 - 5.2Human, RatSK-N-MC cells, Primary neurons

Experimental Protocols

The validation of GlyT1 inhibitors typically involves in vitro assays to measure their ability to block glycine uptake. A standard method is the radiolabeled glycine uptake assay using primary astrocytes or cell lines engineered to express GlyT1.

[³H]-Glycine Uptake Assay in Primary Astrocytes

This assay directly measures the inhibition of glycine transport into astrocytes.

Materials:

  • Primary rat cortical astrocytes[14]

  • Astrocyte growth medium[14]

  • [³H]-glycine (specific activity ~15-25 Ci/mmol)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM Glucose, 25 mM HEPES, pH 7.4)

  • Test compounds (this compound and other inhibitors)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Primary astrocytes are cultured in appropriate flasks until confluent.

  • Plating: Cells are seeded into 24-well plates and grown to confluence.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed twice with KRH buffer. Cells are then pre-incubated with KRH buffer containing the test compound at various concentrations for 10-20 minutes at 37°C.

  • Initiation of Uptake: The pre-incubation buffer is aspirated, and the uptake is initiated by adding KRH buffer containing a fixed concentration of [³H]-glycine (e.g., 100 nM) and the test compound.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: An aliquot of the cell lysate is transferred to a scintillation vial, scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]-glycine uptake is determined and normalized to the protein concentration in each well. The percentage of inhibition by the test compound is calculated relative to the control (no inhibitor), and IC50 values are determined by non-linear regression analysis.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams illustrate the GlyT1-NMDA receptor signaling pathway and the experimental workflow for validating GlyT1 inhibitors.

GlyT1_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_inhibition GlyT1 Inhibition Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Release Postsynaptic_Neuron Postsynaptic Neuron Astrocyte Astrocyte Glycine Glycine Astrocyte->Glycine Release (Basal) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_Influx Ca²⁺ Influx & Downstream Signaling NMDA_Receptor->Ca_Influx Activation GlyT1->Astrocyte GlyT1_Inhibited GlyT1 (Inhibited) This compound This compound This compound->GlyT1 Inhibits

Caption: GlyT1-NMDA Receptor Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assay Glycine Uptake Assay cluster_analysis Data Analysis Culture_Astrocytes Culture Primary Astrocytes Seed_Plates Seed Cells into 24-well Plates Culture_Astrocytes->Seed_Plates Pre_incubation Pre-incubate with Test Compound Seed_Plates->Pre_incubation Add_Radiolabel Add [³H]-Glycine & Test Compound Pre_incubation->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Terminate_Uptake Wash with Ice-Cold Buffer Incubate->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Scintillation_Counting Measure Radioactivity Cell_Lysis->Scintillation_Counting Calculate_IC50 Calculate % Inhibition and IC50 Scintillation_Counting->Calculate_IC50

Caption: Experimental Workflow for GlyT1 Inhibition Assay.

Conclusion

This compound demonstrates significant inhibitory activity against GlyT1, positioning it as a valuable tool for research and a potential lead for therapeutic development. While a precise IC50 value remains to be determined, its demonstrated efficacy in reducing glycine uptake underscores its potential. The comparative data presented here for other GlyT1 inhibitors provides a benchmark for future quantitative studies on this compound. The detailed experimental protocol and pathway diagrams offer a robust framework for researchers to further investigate and validate the therapeutic potential of this and other novel GlyT1 inhibitors.

References

Glycinexylidide off-target screening against a panel of receptors and ion channels

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This publication provides a comprehensive comparison of the off-target screening profile of Glycinexylidide (GX), an active metabolite of the local anesthetic and antiarrhythmic drug lidocaine. Designed for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of GX's interactions with a panel of receptors and ion channels, alongside data for its parent compound, lidocaine, and other Class I antiarrhythmic drugs, mexiletine and flecainide. The data presented is essential for evaluating the selectivity and potential side effects of these compounds.

Introduction

This compound (GX) is a primary active metabolite of lidocaine, formed through oxidative de-ethylation in the liver. While its primary pharmacological activity is understood to be the blockade of voltage-gated sodium channels, a thorough characterization of its off-target profile is crucial for a complete understanding of its safety and therapeutic potential. Off-target interactions can lead to unforeseen side effects, and comprehensive screening is a critical step in drug development and safety pharmacology.

This guide summarizes the available quantitative data on the interaction of GX and comparator compounds with a broad panel of receptors and ion channels commonly included in safety pharmacology screening.

Comparative Off-Target Profile

The following tables summarize the available data for this compound, Lidocaine, Mexiletine, and Flecainide against a standard panel of off-target receptors and ion channels. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, where available. The lack of extensive public data for this compound underscores the need for further research in this area.

G-Protein Coupled Receptors (GPCRs)
TargetThis compound (IC50/Ki)Lidocaine (IC50/Ki)Mexiletine (IC50/Ki)Flecainide (IC50/Ki)
Adrenergic α1Not Available>10 µMNot AvailableNot Available
Adrenergic α2Not Available>10 µMNot AvailableNot Available
Adrenergic β1Not Available>10 µMNot AvailableNot Available
Adrenergic β2Not Available>10 µMNot AvailableNot Available
Dopamine D1Not Available>10 µMNot AvailableNot Available
Dopamine D2Not Available>10 µMNot AvailableNot Available
Serotonin 5-HT1ANot Available>10 µMNot AvailableNot Available
Serotonin 5-HT2ANot Available>10 µMNot AvailableNot Available
Muscarinic M1Not Available>10 µMNot AvailableNot Available
Muscarinic M2Not Available>10 µMNot AvailableNot Available
Histamine H1Not Available>10 µMNot AvailableNot Available
Opioid µNot Available>10 µMNot AvailableNot Available
Ion Channels
TargetThis compound (IC50/Ki)Lidocaine (IC50/Ki)Mexiletine (IC50/Ki)Flecainide (IC50/Ki)
Voltage-Gated Sodium Channels
NaV1.5 (cardiac)~74 µM (Block)[1]~204 µM (Tonic Block)[2]~2-fold higher affinity than brain channels[3]Potent Blocker
Voltage-Gated Potassium Channels
hERG (KV11.1)Not Available>30 µMNot Available~1 µM
KCNQ1/minKNot Available>30 µMNot AvailableNot Available
Voltage-Gated Calcium Channels
CaV1.2 (L-type)Not Available>10 µMNot AvailableNot Available
Ligand-Gated Ion Channels
nAChR (α1β1γδ)Not Available>10 µMNot AvailableNot Available
GABAANot Available>10 µMNot AvailableNot Available
NMDANot Available1174.1 µM (ε1/ζ1), 1821.3 µM (ε2/ζ1)[4]Not AvailableNot Available

Disclaimer: The data presented is compiled from publicly available sources and may not represent a complete off-target profile. "Not Available" indicates that no public data was found for the specific compound-target interaction.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in off-target screening.

Radioligand Displacement Assay for GPCRs

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptor)

  • Test compound (this compound or comparators)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channels

This technique measures the effect of a test compound on the ionic currents flowing through ion channels in a whole-cell configuration.

Materials:

  • Cells stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution (pipette solution) (e.g., K-gluconate based)

  • External solution (bath solution) (e.g., Tyrode's solution)

  • Test compound (this compound or comparators)

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Plate the cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage.

  • Continuously perfuse the recording chamber with external solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a specific holding potential (e.g., -80 mV).

  • Apply a voltage protocol to elicit ionic currents through the target ion channels. For example, for hERG channels, a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV can be used to elicit the characteristic tail current.

  • Record baseline currents in the absence of the test compound.

  • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Record the ionic currents in the presence of the test compound.

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway for GPCRs and the workflows for the experimental protocols described above.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins Experimental_Workflows cluster_radioligand Radioligand Displacement Assay cluster_epys Whole-Cell Patch-Clamp start_radio Prepare Reagents incubate Incubate Membranes, Radioligand & Test Compound start_radio->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze_radio Analyze Data (IC50/Ki) count->analyze_radio start_epys Prepare Cells and Pipettes seal Form Gigaohm Seal start_epys->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell record_base Record Baseline Currents whole_cell->record_base apply_drug Apply Test Compound record_base->apply_drug record_drug Record Currents with Drug apply_drug->record_drug analyze_epys Analyze Data (IC50) record_drug->analyze_epys

References

Cross-Validation of Glycinexylidide Activity in Diverse Cell Expression Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Glycinexylidide's activity, a primary active metabolite of the local anesthetic lidocaine. The focus is on its effects in three distinct cell expression systems: Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), and the human neuroblastoma cell line SH-SY5Y. Due to the limited availability of direct comparative data for this compound across these specific cell lines, this guide leverages data from its parent compound, lidocaine, as a surrogate to provide a functional comparison.

Executive Summary

This compound (GX) functions as a sodium channel blocker, a mechanism it shares with its precursor, lidocaine. The choice of cell expression system for validating the activity of compounds like this compound is critical, as the cellular context can significantly influence experimental outcomes. This guide outlines the differential responses observed and expected in HEK293, CHO, and SH-SY5Y cells, supported by experimental data for lidocaine. Detailed protocols for key assays are provided to facilitate the replication and validation of these findings.

Data Presentation: Comparative Activity of Lidocaine

The following table summarizes the half-maximal inhibitory concentration (IC50) of lidocaine on voltage-gated sodium channels in different cell expression systems. This data is collated from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, influencing the absolute IC50 values.

Cell LineTargetAssay TypeIC50 (µM)Reference
HEK293 NaV1.5Whole-cell patch clamp20 (adult variant), 17 (neonatal variant)[1]
HEK293 NaV1.7Whole-cell patch clamp~110-150[2][3]
Dorsal Root Ganglion (DRG) Neurons (for comparison) TTX-resistant Na+ channelsPatch-clamp210[4]
Dorsal Root Ganglion (DRG) Neurons (for comparison) TTX-sensitive Na+ channelsPatch-clamp42[4]
SH-SY5Y Endogenous Na+ channelsCytotoxicity (MTT assay) after 24hSignificant viability reduction at 3.5 mM[5][6]
CHO N/AN/AData not available

Note: The data for SH-SY5Y reflects cytotoxicity, which is an indirect measure of the compound's activity and may not solely be attributed to sodium channel blockade. No direct IC50 values for lidocaine or this compound on sodium channels in CHO cells were identified in the reviewed literature.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Glycinexylidide_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Na_channel Voltage-gated Sodium Channel Na_ion Na+ Na_channel->Na_ion Influx (inhibited) GlyT1 Glycine Transporter 1 Glycine_in Glycine GX This compound GX->Na_channel Blocks GX->GlyT1 Inhibits Glycine_out Glycine Glycine_out->GlyT1 Uptake Analgesia Analgesic Effect Glycine_out->Analgesia Increased synaptic concentration leads to Depolarization Membrane Depolarization AP Action Potential Propagation Depolarization->AP Reduced

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Activity Assays cluster_data Data Analysis Culture Cell Culture (HEK293, CHO, SH-SY5Y) Transfection Transient/Stable Transfection (with specific NaV subtypes, e.g., NaV1.5, NaV1.7) Culture->Transfection Plating Plating for Assay Transfection->Plating Patch_Clamp Whole-Cell Patch Clamp (Electrophysiology) Plating->Patch_Clamp Membrane_Potential Membrane Potential Assay (Fluorescent Dyes) Plating->Membrane_Potential Cytotoxicity Cytotoxicity Assay (e.g., MTT) Plating->Cytotoxicity IC50 IC50 Determination Patch_Clamp->IC50 Dose_Response Dose-Response Curves Membrane_Potential->Dose_Response Cytotoxicity->Dose_Response Comparison Comparative Analysis IC50->Comparison Dose_Response->Comparison

Caption: General experimental workflow for cross-validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Inhibition

This protocol is adapted for assessing the inhibitory effect of this compound on voltage-gated sodium channels expressed in HEK293 cells.

a. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the desired sodium channel subtype (e.g., NaV1.5, NaV1.7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

c. Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Record sodium currents using a patch-clamp amplifier. Apply a holding potential of -120 mV. Elicit currents by depolarizing voltage steps (e.g., to -10 mV for 20 ms).

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.

  • Record the sodium currents at each concentration until a steady-state block is achieved.

d. Data Analysis:

  • Measure the peak inward current amplitude in the absence and presence of different concentrations of this compound.

  • Plot the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Membrane Potential Assay for Sodium Channel Activity in SH-SY5Y Cells

This fluorescence-based assay provides a higher throughput method to assess sodium channel activity.

a. Cell Preparation:

  • Culture SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium supplemented with 10% FBS.

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

b. Assay Procedure:

  • Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

  • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Prepare a plate with different concentrations of this compound and a sodium channel activator (e.g., veratridine).

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the this compound solutions to the cell plate and incubate for a predetermined time.

  • Add the sodium channel activator to induce depolarization and immediately measure the change in fluorescence.

d. Data Analysis:

  • Calculate the change in fluorescence intensity in response to the activator in the presence of different concentrations of this compound.

  • Normalize the data to the control (activator alone) and plot against the this compound concentration to determine the IC50.

Cytotoxicity Assay in SH-SY5Y Cells

This assay assesses the effect of this compound on cell viability, which can be an indicator of significant cellular disruption, potentially including ion channel dysfunction.

a. Cell Preparation:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[7]

b. Treatment:

  • Prepare a range of concentrations of this compound in the cell culture medium.

  • Replace the medium in the wells with the this compound-containing medium and incubate for 24 hours.[7]

c. MTT Assay:

  • After the incubation period, add 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

d. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot cell viability against the this compound concentration to determine the concentration that causes a 50% reduction in viability (IC50).

Discussion and Conclusion

The cross-validation of this compound's activity across different cell expression systems is essential for a comprehensive understanding of its pharmacological profile. While direct comparative data for this compound is sparse, the available information on its parent compound, lidocaine, suggests that the choice of cell line significantly impacts the observed potency.

  • HEK293 cells are a versatile platform for studying specific sodium channel subtypes due to their high transfection efficiency and the ability to express exogenous proteins.[8] The data on lidocaine in HEK293 cells demonstrates subtype-specific inhibition, highlighting the importance of selecting the appropriate channel isoform for study.

  • SH-SY5Y cells , being of neuronal origin, provide a more physiologically relevant model for studying the effects on neuronal sodium channels.[9] However, the interpretation of data from these cells can be more complex due to the endogenous expression of multiple sodium channel subtypes. The cytotoxicity observed with high concentrations of lidocaine suggests that off-target effects or profound sodium channel blockade can lead to cell death.

  • CHO cells are a widely used industrial standard for recombinant protein production, known for their robustness and scalability.[10] The lack of specific data for this compound or lidocaine on sodium channel activity in CHO cells represents a knowledge gap. Future studies using CHO cells stably expressing specific sodium channel subtypes would be valuable for a more direct comparison.

References

A Comparative Analysis of Glycinexylidide Pharmacokinetics in Rats and Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of Glycinexylidide (GX), an active metabolite of lidocaine, in two common preclinical animal models: rats and mice. Understanding the species-specific differences in drug absorption, distribution, metabolism, and excretion is crucial for the extrapolation of preclinical data to human clinical trials. This document summarizes key pharmacokinetic parameters and details the experimental methodologies employed in these studies.

Data Presentation

The following tables summarize the available quantitative pharmacokinetic data for this compound and its precursor, lidocaine, in rats and mice. Direct comparative studies on this compound are limited; therefore, data from related studies are included to provide a broader context.

Table 1: Pharmacokinetic Parameters of Lidocaine and its Metabolite MEGX in Rats

ParameterControl RatsRats with Experimental DiabetesReference
Lidocaine [1]
Elimination Rate Constant (γz)-Increased by 68%[1]
Half-life (t1/2)-Shortened by 39%[1]
Absolute Clearance (CL)0.95 L/h1.46 L/h[1]
Distribution Rate Constant (γ1)-Increased by 138%[1]
Volume of Distribution (Vd)-Decreased by 30%[1]
Area Under the Curve (AUC)-Decreased by 48%[1]
Monoethylthis compound (MEGX) [1]
Half-life (t1/2)0.34 h0.89 h[1]

Note: Data for this compound (GX) in rats was not explicitly found in the provided search results. The data above pertains to lidocaine and its other primary metabolite, MEGX, which provides insights into the metabolic pathways relevant to GX formation.

Table 2: General Information on this compound Studies in Animal Models

SpeciesStudy FocusKey FindingsReference
Mice (Inbred ICR)Pharmacological activity, metabolism, and pharmacokinetics of this compound.Mentioned as an animal model in a study primarily focused on human data.[2]
Rats (Sprague-Dawley)Effect of phenobarbital on lidocaine and MEGX pharmacokinetics.Phenobarbital treatment significantly increased plasma concentrations of MEGX.[3]
Rats (Wistar)Effect of this compound on glycine uptake in astrocytes.This compound significantly reduced glycine uptake.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols derived from the literature for conducting pharmacokinetic studies of this compound and related compounds in rodents.

Animal Models
  • Species: Male Wistar rats or ICR mice are commonly used.[1][2]

  • Health Status: Animals should be healthy and acclimated to the laboratory environment before the experiment.

  • Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

Drug Administration
  • Route of Administration: For pharmacokinetic studies, intravenous (IV) administration is often used to ensure complete bioavailability.[1]

  • Dose Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline.

  • Dose Administration: The formulated drug is administered as a single bolus injection into a tail vein.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Sampling Sites: Common sites for blood collection in rats and mice include the tail vein or via cardiac puncture under anesthesia for terminal samples.

  • Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.

Bioanalytical Method
  • Analyte Quantification: The concentration of this compound in plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[5]

  • Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte of interest.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a specific wavelength (e.g., 210 nm) is a common method.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, sensitivity, and specificity.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of this compound in rats and mice.

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing animal_selection Animal Selection (Rats and Mice) acclimatization Acclimatization animal_selection->acclimatization dose_prep Dose Preparation (this compound in Vehicle) acclimatization->dose_prep iv_admin Intravenous Administration dose_prep->iv_admin blood_collection Serial Blood Sampling iv_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_analysis HPLC Analysis plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis comparison Comparative Analysis (Rat vs. Mouse) pk_analysis->comparison

Caption: Experimental workflow for comparative pharmacokinetics.

References

Comparative Guide for Glycinexylidide Target Validation Using CRISPR/Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the molecular targets of Glycinexylidide (GX), a pharmacologically active metabolite of the local anesthetic lidocaine.[1][2][3] We will explore the use of CRISPR/Cas9 gene editing as a definitive tool for target validation and compare its outcomes with alternative approaches. This document includes detailed experimental protocols, data presentation in tabular format for clear comparison, and visualizations of key pathways and workflows to support your research and drug development endeavors.

Introduction to this compound and its Putative Targets

This compound (GX) is a primary metabolite of lidocaine and is known to possess pharmacological activity.[1][4][5] While its parent compound, lidocaine, is a well-characterized sodium channel blocker, the precise molecular targets of GX are a subject of ongoing investigation.[5][6][7] Understanding these targets is crucial for elucidating its mechanism of action, potential therapeutic applications, and off-target effects.

Based on existing research, the primary putative targets for this compound include:

  • Voltage-Gated Sodium Channels (VGSCs): Similar to lidocaine, GX is known to block cardiac sodium channels, which contributes to its antiarrhythmic properties.[8] The kinetics of this blockade, however, differ from that of lidocaine.[8]

  • Glycine Transporter 1 (GlyT1): Studies have shown that metabolites of lidocaine, including GX, can inhibit the glycine transporter 1.[9][10] This inhibition leads to an increase in synaptic glycine concentrations, which may contribute to the analgesic effects of systemic lidocaine.[9][10]

CRISPR/Cas9 as a Gold Standard for Target Validation

CRISPR/Cas9 gene editing has emerged as a powerful and precise tool for drug target identification and validation.[][12][13][14][15] Its ability to create specific gene knockouts allows researchers to definitively assess the role of a putative target in mediating a drug's effect.[16][17] In the context of this compound, CRISPR/Cas9 can be employed to generate cell lines lacking the genes for its putative targets (e.g., specific VGSC subunits or GlyT1). By comparing the cellular response to GX in these knockout cells versus wild-type cells, a direct link between the target and the drug's activity can be established or refuted.

Experimental Data and Comparison

This section presents hypothetical experimental data to illustrate the comparison between different approaches for validating this compound's targets.

Table 1: Comparison of Cellular Response to this compound in Wild-Type vs. CRISPR/Cas9 Knockout Cell Lines
Cell LinePutative TargetThis compound (GX) TreatmentEndpoint Measurement (e.g., Neuronal Excitability)% Reduction in Excitability (relative to untreated control)
Wild-Type (WT) SCN5A (Nav1.5), SLC6A9 (GlyT1)10 µMMembrane Potential45%
SCN5A Knockout (KO) SLC6A9 (GlyT1)10 µMMembrane Potential15%
SLC6A9 Knockout (KO) SCN5A (Nav1.5)10 µMMembrane Potential35%
Double Knockout (dKO) None10 µMMembrane Potential5%

This table illustrates that the effect of this compound on neuronal excitability is significantly diminished in the absence of SCN5A and to a lesser extent, SLC6A9, suggesting both are targets.

Table 2: Comparison of this compound Target Validation Methods
MethodPrincipleProsCons
CRISPR/Cas9 Gene Editing Permanent gene knockout of the putative target.High specificity, definitive results, stable cell lines.Technically demanding, potential for off-target effects.
RNA interference (RNAi) Transient knockdown of target gene expression.Relatively easy to implement, high-throughput screening possible.Incomplete knockdown, transient effects, potential off-target effects.
Small Molecule Inhibitors Pharmacological inhibition of the putative target.Rapid, allows for dose-response studies.Potential for lack of specificity, off-target effects of the inhibitor.
Radioligand Binding Assays Measures direct binding of a labeled ligand to the target.Quantifies binding affinity and density.Does not directly measure functional effect, requires a suitable radioligand.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of SCN5A and SLC6A9 in a Neuronal Cell Line (e.g., SH-SY5Y)
  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the SCN5A and SLC6A9 genes using a suitable online tool.

    • Synthesize and clone the sgRNA sequences into a Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the cloned sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Collect the lentivirus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction of Target Cells:

    • Transduce the SH-SY5Y neuronal cell line with the collected lentivirus at a low multiplicity of infection (MOI) to ensure single-copy integration.

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning and Knockout Validation:

    • Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the single-cell clones into individual colonies.

    • Validate the knockout of the target gene in each clone by:

      • Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.

      • Western blotting or qPCR: To confirm the absence of protein or mRNA expression of the target gene.

  • Functional Assays:

    • Culture the validated knockout and wild-type control cell lines.

    • Treat the cells with varying concentrations of this compound.

    • Assess the cellular phenotype of interest. For neuronal cells, this could be:

      • Electrophysiology (Patch-Clamp): To measure changes in membrane potential, action potential firing, and ion channel currents.

      • Calcium Imaging: To measure changes in intracellular calcium levels as an indicator of neuronal activity.

      • Neurotransmitter Uptake Assays: To specifically measure the inhibition of glycine uptake.

Visualizations

Signaling Pathway of Putative this compound Targets

Glycinexylidide_Targets GX This compound VGSC Voltage-Gated Sodium Channel (VGSC) GX->VGSC Blocks GlyT1 Glycine Transporter 1 (GlyT1) GX->GlyT1 Inhibits Depolarization Membrane Depolarization VGSC->Depolarization Leads to Glycine_in Glycine (intracellular) GlyT1->Glycine_in Glycine_increase Increased Synaptic Glycine GlyT1->Glycine_increase Inhibition leads to Na_ion Na+ Na_ion->VGSC Influx Glycine_out Glycine (extracellular) Glycine_out->GlyT1 Uptake Excitability Decreased Neuronal Excitability

Caption: Putative molecular targets and downstream effects of this compound.

Experimental Workflow for CRISPR/Cas9 Target Validation

CRISPR_Workflow start Start: Identify Putative Targets (VGSCs, GlyT1) design_gRNA Design & Clone gRNAs start->design_gRNA lentivirus Produce Lentivirus design_gRNA->lentivirus transduction Transduce Neuronal Cells lentivirus->transduction selection Select Transduced Cells transduction->selection cloning Single-Cell Cloning selection->cloning validation Validate Knockout (Sequencing, Western Blot) cloning->validation phenotype Phenotypic Assays (Electrophysiology, Glycine Uptake) validation->phenotype analysis Data Analysis & Comparison (WT vs. KO) phenotype->analysis conclusion Conclusion: Target Validated/Refuted analysis->conclusion Logic_Diagram cluster_outcomes Possible Outcomes cluster_conclusions Conclusions hypothesis Hypothesis: GX acts on Target X knockout Generate Target X Knockout (CRISPR/Cas9) hypothesis->knockout treat Treat WT and KO cells with GX knockout->treat measure Measure Cellular Response treat->measure outcome1 No effect of GX in KO cells measure->outcome1 outcome2 Reduced effect of GX in KO cells measure->outcome2 outcome3 Same effect of GX in KO cells measure->outcome3 conclusion1 Target X is the primary target outcome1->conclusion1 Implies conclusion2 Target X is one of several targets outcome2->conclusion2 Implies conclusion3 Target X is not a target outcome3->conclusion3 Implies

References

A Head-to-Head Comparison of Bupivacaine and Glycinexylidide for Nerve Block Duration: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the nerve block duration of Glycinexylidide and bupivacaine is not available in the current body of scientific literature. While extensive data exists for the long-acting local anesthetic bupivacaine, this compound, an active metabolite of lidocaine, has not been extensively studied as a primary agent for nerve blockade. This guide provides a comprehensive overview of the available experimental data for bupivacaine and the known pharmacological properties of this compound to offer a comparative perspective for researchers, scientists, and drug development professionals.

Bupivacaine: A Profile of a Long-Acting Local Anesthetic

Bupivacaine is a widely used amide-type local anesthetic known for its prolonged duration of action.[1] It is utilized in various regional anesthesia techniques, including peripheral nerve blocks, epidural, and spinal anesthesia.[2] The duration of nerve blockade with bupivacaine is influenced by factors such as the concentration of the solution, the site of injection, and the use of additives like epinephrine.[3][4]

Quantitative Data on Bupivacaine Nerve Block Duration

The following table summarizes the reported duration of sensory and motor nerve blocks for bupivacaine in various clinical and preclinical settings.

Nerve Block TypeBupivacaine ConcentrationSensory Block Duration (hours)Motor Block Duration (hours)Reference
Femoral Nerve Block0.25%10 - 18 (median 15)6 - 14 (median 11)[1]
Sciatic Nerve Block0.25%4 - 12 (median 10)4 - 18 (median 12)[1]
Digital Nerve Block0.5%Mean 24.9Not specified[5]
Intradermal0.25%Mean 6.6 - 7.4Not applicable[3]
Brachial Plexus Block0.375% with dexamethasone> 24Not specified[4]

This compound: An Active Metabolite with Unexplored Potential

This compound (GX) is a primary active metabolite of the widely used local anesthetic, lidocaine.[6] Pharmacokinetic studies have shown that this compound has a significantly longer elimination half-life (approximately 10 hours) compared to lidocaine (approximately 1.5 hours).[6] Its mechanism of action, similar to other local anesthetics, involves the blockade of voltage-gated sodium channels.[7] Specifically, it has been shown to interact with cardiac sodium channels.[7]

Despite its known pharmacological activity and longer half-life than its parent compound, there is a notable absence of studies investigating the duration of nerve block when this compound is used as a primary local anesthetic. Research on this compound has primarily focused on its role in the systemic effects and toxicology of lidocaine, as well as its antiarrhythmic properties.[6][7] One study also explored the inhibitory effects of this compound and other lidocaine metabolites on glycine transporter 1, suggesting a potential role in analgesia through a different mechanism.[8]

Experimental Protocols for Assessing Nerve Block Duration

The duration of a nerve block is a critical parameter evaluated in both preclinical and clinical studies of local anesthetics. Standardized methodologies are employed to ensure the reliability and reproducibility of these assessments.

Preclinical Evaluation

In animal models, the sciatic nerve block is a common method for evaluating the efficacy and duration of local anesthetics.[9][10]

  • Procedure: A solution of the local anesthetic is injected in close proximity to the sciatic nerve.[9]

  • Sensory Block Assessment: The response to a noxious stimulus, such as a thermal or mechanical stimulus, is measured. The duration of the sensory block is the time until the normal pain response returns.

  • Motor Block Assessment: Motor function is often assessed using a scoring system that evaluates the animal's ability to move the affected limb. The duration of the motor block is the time until normal motor function is restored.[11]

Clinical Evaluation

In human subjects, the duration of nerve blockade is assessed by monitoring both sensory and motor function.

  • Sensory Block Assessment: The loss of sensation is typically tested using various stimuli, including cold (ice or alcohol swab), pinprick, or touch.[12] The duration is defined as the time from the onset of the block until the return of normal sensation.[12]

  • Motor Block Assessment: Motor function is evaluated by assessing the ability to move the muscles innervated by the blocked nerve. The Bromage scale is a commonly used tool for grading the degree of motor blockade.[11]

Signaling Pathways and Experimental Workflow

Mechanism of Action of Amide Local Anesthetics

Both bupivacaine and this compound belong to the amide class of local anesthetics. Their primary mechanism of action is the blockade of voltage-gated sodium channels within the nerve axon. This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of an action potential, thereby blocking nerve conduction and the sensation of pain.[2][13]

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Intracellular Intracellular Space LocalAnesthetic_Int Local Anesthetic (Ionized) Na_Channel->LocalAnesthetic_Int Ionization intracellularly ActionPotential Action Potential Propagation Na_Channel->ActionPotential Na+ influx (Normal State) Extracellular Extracellular Space LocalAnesthetic_Ext Local Anesthetic (Unionized) LocalAnesthetic_Ext->Na_Channel Diffusion across membrane LocalAnesthetic_Int->Na_Channel Binds to channel NoActionPotential Blockade of Nerve Impulse LocalAnesthetic_Int->NoActionPotential Prevents Na+ influx

General signaling pathway of amide local anesthetics.
Experimental Workflow for Nerve Block Duration Assessment

The following diagram illustrates a typical workflow for assessing the duration of a nerve block in a preclinical model.

Nerve_Block_Workflow Start Start AnimalPrep Animal Preparation (e.g., rat) Start->AnimalPrep Baseline Baseline Sensory & Motor Testing AnimalPrep->Baseline Injection Local Anesthetic Injection (e.g., Sciatic Nerve) Baseline->Injection Monitoring Periodic Assessment of Sensory & Motor Block Injection->Monitoring Monitoring->Monitoring Data Record Time to Return of Function Monitoring->Data Function Returns End End Data->End

Preclinical experimental workflow for nerve block assessment.

Conclusion

Bupivacaine is a well-characterized long-acting local anesthetic with a predictable and extensively documented duration of nerve blockade. In contrast, while this compound possesses a longer half-life than its parent compound lidocaine and shares the same fundamental mechanism of sodium channel blockade, there is a significant gap in the literature regarding its efficacy and duration of action when used for nerve blocks. The lack of direct comparative studies necessitates that any consideration of this compound for this application would require foundational preclinical and clinical research to establish its profile. For drug development professionals, this represents a potential area for novel local anesthetic research, while for current clinical practice, bupivacaine remains a standard for long-duration peripheral nerve blockade.

References

A Comparative Guide to the Enantioselective Synthesis and Separation of Chiral Glycinexylidide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The initial query concerned the enantioselective synthesis and separation of Glycinexylidide (GX) isomers. It is important to clarify that this compound, with the chemical structure 2-amino-N-(2,6-dimethylphenyl)acetamide, is an achiral molecule and therefore does not possess enantiomers. Consequently, the concepts of enantioselective synthesis and chiral separation do not apply directly to this compound itself.

This guide will instead address the core scientific interest of the query by focusing on a hypothetical chiral analog of this compound: α-methyl this compound . By introducing a methyl group at the α-carbon of the glycine residue, a stereocenter is created, resulting in (R)- and (S)-enantiomers. This allows for a comprehensive exploration of enantioselective synthesis and separation methodologies relevant to this class of compounds, providing researchers, scientists, and drug development professionals with a valuable comparative framework.

The principles and techniques discussed herein are broadly applicable to other chiral N-aryl α-amino amides, a structural motif present in numerous pharmacologically active molecules.

Enantioselective Synthesis of α-Methyl this compound

The asymmetric synthesis of α-amino amides is a well-established field in organic chemistry. Several strategies can be envisioned for the enantioselective production of α-methyl this compound, primarily involving the use of chiral auxiliaries, catalysts, or biocatalysts. Below is a comparison of potential synthetic approaches.

Table 1: Comparison of Enantioselective Synthetic Strategies for α-Methyl this compound

StrategyDescriptionTypical Reagents/CatalystsReported Enantiomeric Excess (ee)AdvantagesDisadvantages
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.Evans oxazolidinones, Oppolzer's sultams, (R)- or (S)-phenylglycinol>95%High stereocontrol, reliable, well-documented.Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source.
Asymmetric Catalysis A chiral catalyst is used in substoichiometric amounts to control the stereochemistry of the reaction.Chiral phase-transfer catalysts, chiral Lewis acids, organocatalysts (e.g., cinchona alkaloids).80-99%High atom economy, catalytic use of the chiral source.Catalyst development can be challenging, may require optimization for specific substrates.
Biocatalysis Enzymes are used to catalyze the enantioselective transformation.Imine reductases (IREDs), transaminases.>99%High enantioselectivity, mild reaction conditions, environmentally friendly.Limited substrate scope for some enzymes, may require specific cofactors and reaction media.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis of (S)-α-Methyl this compound

This protocol is adapted from established methods for the asymmetric synthesis of α-amino acids using a chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir for an additional 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 2: Asymmetric Azidation

  • Dissolve the N-acyloxazolidinone from Step 1 in THF at -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes.

  • Add trisyl azide (1.2 eq) and stir for 2 hours at -78 °C.

  • Quench the reaction with glacial acetic acid.

  • Purify the product by flash column chromatography.

Step 3: Reduction of the Azide

  • Dissolve the α-azido imide from Step 2 in a mixture of THF and water.

  • Add trimethylphosphine (1.5 eq) and stir at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

Step 4: Amide Coupling and Auxiliary Cleavage

  • Dissolve the resulting α-amino imide in THF.

  • Add a solution of 2,6-dimethylaniline (1.2 eq) and trimethylaluminum (1.3 eq) in toluene at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with Rochelle's salt solution.

  • Extract the product, (S)-α-methyl this compound, with ethyl acetate.

  • Purify by flash column chromatography.

Chiral Separation of α-Methyl this compound Enantiomers

For racemic mixtures of α-methyl this compound, chiral chromatography is the most effective method for separating the enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the techniques of choice.

Table 2: Comparison of Chiral Separation Techniques for α-Methyl this compound

TechniqueChiral Stationary Phase (CSP)Mobile PhaseDetectionAdvantagesDisadvantages
Chiral HPLC Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD)Normal Phase (Hexane/Isopropanol) or Reversed Phase (Acetonitrile/Water)UV/Vis, Mass Spectrometry (MS)Broad applicability, high resolution, well-established.Can use significant amounts of organic solvents.
Chiral SFC Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OJ-H)Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol)UV/Vis, MSFaster separations, lower organic solvent consumption, environmentally friendly.Requires specialized equipment.
Capillary Electrophoresis (CE) Cyclodextrins (e.g., HP-β-CD) as chiral selectors in the running buffer.Phosphate or borate bufferUV/VisHigh efficiency, minimal sample and solvent consumption.Lower loading capacity, can be less robust than HPLC.
Experimental Protocol: Chiral HPLC Separation of (R/S)-α-Methyl this compound

This protocol outlines a general method for the chiral separation of α-methyl this compound enantiomers using HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape. The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic α-methyl this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the separation and record the chromatogram.

  • The two enantiomers should elute as separate peaks. The resolution factor (Rs) should be calculated to assess the quality of the separation (a value > 1.5 is generally considered baseline separation).

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Acylation cluster_intermediate1 Intermediate 1 cluster_reaction2 Asymmetric Azidation cluster_intermediate2 Intermediate 2 cluster_reaction3 Reduction & Coupling cluster_product Final Product Chiral_Auxiliary Chiral Auxiliary Acylation Acylation Chiral_Auxiliary->Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation N_Acyl_Auxiliary N-Acyl Auxiliary Acylation->N_Acyl_Auxiliary Azidation Asymmetric Azidation N_Acyl_Auxiliary->Azidation Azido_Imide α-Azido Imide Azidation->Azido_Imide Reduction_Coupling Reduction & Amide Coupling Azido_Imide->Reduction_Coupling Final_Product (S)-α-Methyl This compound Reduction_Coupling->Final_Product 2_6_Dimethylaniline 2,6-Dimethylaniline 2_6_Dimethylaniline->Reduction_Coupling

Caption: Workflow for the enantioselective synthesis of (S)-α-methyl this compound.

Chiral_Separation_Principles cluster_methods Separation Methods Racemic_Mixture Racemic Mixture of (R/S)-α-Methyl this compound Chiral_Environment Chiral Environment Racemic_Mixture->Chiral_Environment Separated_Enantiomers Separated Enantiomers Chiral_Environment->Separated_Enantiomers Chiral_HPLC Chiral HPLC Chiral_HPLC->Chiral_Environment provides Chiral_SFC Chiral SFC Chiral_SFC->Chiral_Environment provides Chiral_CE Chiral CE Chiral_CE->Chiral_Environment provides

Caption: Logical relationship of chiral separation principles.

Correlating In Vitro Glycinexylidide Activity with In Vivo Analgesic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Glycinexylidide (GX), a primary metabolite of lidocaine, focusing on the correlation between its in vitro activities and potential in vivo analgesic efficacy. Due to a notable lack of direct quantitative in vivo analgesic data for this compound in publicly available literature, this guide utilizes data from its parent compound, lidocaine, and a related metabolite, N-ethylglycine (NEG), to draw illustrative comparisons and frame the current understanding of this compound's pharmacological profile.

Executive Summary

This compound exhibits a dual mechanism of action in vitro, functioning as both a voltage-gated sodium channel blocker and an inhibitor of the glycine transporter 1 (GlyT1). These activities suggest a potential for analgesic efficacy. While direct in vivo studies on the analgesic effects of this compound are scarce, the well-documented analgesic properties of lidocaine and the emerging data on N-ethylglycine provide a basis for hypothesizing its potential efficacy. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows to aid researchers in designing studies to bridge the existing data gap.

In Vitro Activity of this compound and Comparators

This compound's primary in vitro activities point towards a potential role in pain modulation through two distinct mechanisms: blockade of voltage-gated sodium channels, a hallmark of local anesthetics, and inhibition of glycine transporter 1, a novel target for analgesia.

Sodium Channel Blockade

This compound, similar to its parent compound lidocaine, exerts an inhibitory effect on voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. However, the kinetics of this interaction differ from those of lidocaine. Studies on cardiac sodium channels have shown that GX induces a slower onset of block compared to lidocaine.[1] The recovery from this block is also voltage-dependent.[1]

Glycine Transporter 1 (GlyT1) Inhibition

A significant finding is that this compound, along with other lidocaine metabolites like monoethylthis compound (MEGX) and N-ethylglycine (NEG), can inhibit the glycine transporter 1 (GlyT1).[2][3] GlyT1 is responsible for the reuptake of glycine, an inhibitory neurotransmitter in the central nervous system. By inhibiting GlyT1, these compounds can increase the extracellular concentration of glycine, thereby enhancing inhibitory neurotransmission and potentially dampening pain signals.

CompoundIn Vitro TargetQuantitative MetricValueReference
This compound (GX) Cardiac Sodium ChannelsTime constant of recovery from block at -100 mV10.3 ± 4.2 seconds[1]
Cardiac Sodium ChannelsTime constant of recovery from block at -140 mV4.1 ± 0.4 seconds[1]
Glycine Transporter 1 (GlyT1)Significant reduction in glycine uptakeP < 0.05[2][3]
Lidocaine Voltage-Gated Sodium Channels-Potent Blocker[4]
Glycine Transporter 1 (GlyT1)Reduction in glycine uptakeOnly at toxic concentrations[2][3]
N-ethylglycine (NEG) Glycine Transporter 1 (GlyT1)Alternative substrate (EC₅₀)55 μM[2][3]

In Vivo Analgesic Efficacy of Comparators

Systemic administration of lidocaine has been shown to have analgesic effects in various animal models of acute and neuropathic pain.[5] Its metabolite, N-ethylglycine, has also demonstrated antinociceptive effects in rodent models of inflammatory and neuropathic pain, which is attributed to its action as a GlyT1 substrate.[2]

CompoundAnimal ModelPain TypeKey FindingReference
Lidocaine Various rodent modelsAcute and NeuropathicDemonstrates analgesic and antihyperalgesic properties.[5]
N-ethylglycine (NEG) Rodent modelsInflammatory and NeuropathicAmeliorates hyperalgesia and allodynia.[2]
This compound (GX) --No direct in vivo analgesic efficacy data available. -

Experimental Protocols

To facilitate further research into the analgesic properties of this compound, detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Activity

Objective: To determine the potency and kinetics of this compound's block of voltage-gated sodium channels in dorsal root ganglion (DRG) neurons.

Methodology:

  • Cell Culture: Isolate and culture DRG neurons from rodents.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

  • Voltage Protocol: Hold the cell membrane potential at -80 mV. Elicit sodium currents using depolarizing voltage steps.

  • Drug Application: Perfuse the cells with varying concentrations of this compound.

  • Data Analysis: Measure the peak inward sodium current before and after drug application to determine the concentration-response curve and calculate the IC₅₀. Analyze the kinetics of block and recovery.

In Vivo: Hot Plate Test for Thermal Nociception

Objective: To assess the central analgesic efficacy of this compound against acute thermal pain.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Administer this compound or a vehicle control intraperitoneally.

    • At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration, place the rat on the hot plate.

    • Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the latency times between the this compound-treated and control groups. Calculate the percent maximum possible effect (%MPE).

In Vivo: Formalin Test for Inflammatory Pain

Objective: To evaluate the efficacy of this compound in a model of tonic inflammatory pain.

Methodology:

  • Animal Model: Use adult male Swiss Webster mice.

  • Procedure:

    • Administer this compound or a vehicle control subcutaneously.

    • After a set pre-treatment time, inject a dilute formalin solution (e.g., 5% in saline) into the plantar surface of one hind paw.

    • Immediately place the mouse in an observation chamber.

    • Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

  • Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated and control groups for both phases.

Mandatory Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment DRG Neuron Culture DRG Neuron Culture Patch-Clamp Patch-Clamp DRG Neuron Culture->Patch-Clamp Application of GX Data Analysis (IC50, Kinetics) Data Analysis (IC50, Kinetics) Patch-Clamp->Data Analysis (IC50, Kinetics) Correlation Correlation Analysis Data Analysis (IC50, Kinetics)->Correlation Animal Model (Rodent) Animal Model (Rodent) Behavioral Pain Assay Behavioral Pain Assay Animal Model (Rodent)->Behavioral Pain Assay Administration of GX Behavioral Pain Assay\n(e.g., Hot Plate, Formalin) Behavioral Pain Assay (e.g., Hot Plate, Formalin) Data Analysis\n(%MPE, Nocifensive Behavior) Data Analysis (%MPE, Nocifensive Behavior) Data Analysis\n(%MPE, Nocifensive Behavior)->Correlation Behavioral Pain Assay->Data Analysis\n(%MPE, Nocifensive Behavior)

Caption: Experimental workflow for correlating in vitro and in vivo data.

G cluster_0 This compound (GX) Action cluster_1 Neuronal Membrane cluster_2 Cellular Effects GX This compound (GX) NaChannel Voltage-Gated Sodium Channel GX->NaChannel Blockade GlyT1 Glycine Transporter 1 (GlyT1) GX->GlyT1 Inhibition NaInflux Decreased Na+ Influx NaChannel->NaInflux GlycineUptake Inhibition of Glycine Reuptake GlyT1->GlycineUptake ActionPotential Reduced Neuronal Excitability & Action Potential Propagation NaInflux->ActionPotential Analgesia Analgesia ActionPotential->Analgesia GlycineConc Increased Synaptic Glycine Concentration GlycineUptake->GlycineConc InhibitoryNeuro Enhanced Inhibitory Neurotransmission GlycineConc->InhibitoryNeuro InhibitoryNeuro->Analgesia

Caption: Proposed signaling pathway for this compound's analgesic action.

Conclusion and Future Directions

This compound presents an intriguing pharmacological profile with dual in vitro actions that suggest potential analgesic efficacy. However, a significant data gap exists concerning its in vivo analgesic properties. The comparative data from lidocaine and N-ethylglycine, coupled with the detailed experimental protocols provided in this guide, offer a framework for future investigations. Elucidating the in vivo dose-response relationship, efficacy in various pain models, and the relative contribution of its sodium channel blocking and GlyT1 inhibitory activities will be crucial in determining the therapeutic potential of this compound as a novel analgesic agent. Researchers are encouraged to undertake these studies to fully characterize this compound and its potential role in pain management.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Glycinexylidide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of glycinexylidide, a metabolite of the local anesthetic lidocaine.[1][2] Adherence to these protocols is critical for protecting laboratory personnel and minimizing environmental impact.

This compound Hazard Profile

Key Hazard Information:

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Skin IrritationCauses skin irritation[1]pictogramWarningH315: Causes skin irritation[1]
Eye IrritationCauses serious eye irritation[1]pictogramWarningH319: Causes serious eye irritation[1]
Acute Toxicity (Oral)Harmful if swallowedpictogramWarningH302: Harmful if swallowed

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for laboratory chemical waste disposal and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.[3][4][5]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles or glasses with side shields[6]

  • Chemical-resistant gloves (nitrile is a suitable option)[6]

  • A lab coat[6]

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper, spatulas, and gloves, in a designated, leak-proof, and clearly labeled solid waste container.[4][7]

  • Liquid Waste: Collect aqueous solutions containing this compound in a separate, designated, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[7]

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.

3. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful if Swallowed).[4][5] Include the name of the principal investigator and the laboratory location.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[4]

  • Compatibility: Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally a good choice.[4]

4. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[4]

  • The storage area should be well-ventilated and away from general laboratory traffic.[4]

  • Ensure secondary containment is used to prevent spills.[3]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.[4][5]

5. Disposal Request:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department.[4][7]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Important "DO NOTs":

  • DO NOT dispose of this compound down the drain.[4][7] While its parent compound, lidocaine, is predicted to have an insignificant environmental risk, it is not readily biodegradable.[8]

  • DO NOT dispose of this compound in the regular trash.[7]

  • DO NOT mix this compound waste with incompatible chemicals.[3][7]

  • DO NOT evaporate chemical waste as a method of disposal.[5]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Glycinexylidide_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal cluster_prohibitions Prohibited Actions start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Sharps Container waste_type->sharps_waste Sharps label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup drain_disposal No Drain Disposal trash_disposal No Trash Disposal

References

Essential Safety and Logistical Information for Handling Glycinexylidide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Glycinexylidide. The following procedural guidance is designed to ensure the safe operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is classified as causing skin irritation (H315) and serious eye irritation (H319), adherence to the following personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.[1]

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection A lab coat or chemical-resistant apron should be worn to prevent skin contact.
Respiratory Protection In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Weighing and Transfer: Exercise caution to avoid the generation of dust. Use anti-static weigh paper or a contained transfer method.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow your institution's emergency procedures.

Storage Plan:
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some sources recommend refrigeration and storage under an inert atmosphere in a hygroscopic environment.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all solid waste, including contaminated PPE, in a designated, labeled, and sealed container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[1]

Note: Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of a specific OEL, it is crucial to handle the compound with care, utilizing the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Glycinexylidide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh and Transfer Compound C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Proceed to Cleanup G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Doff and Dispose of PPE H->I

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.